molecular formula C9H19ClN2O2S B1382412 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride CAS No. 1803586-20-0

4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride

Cat. No.: B1382412
CAS No.: 1803586-20-0
M. Wt: 254.78 g/mol
InChI Key: KWXQQMNKTDNNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O2S and its molecular weight is 254.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-pyrrolidin-1-ylsulfonylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S.ClH/c12-14(13,11-7-1-2-8-11)9-3-5-10-6-4-9;/h9-10H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXQQMNKTDNNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Structure Elucidation of 4-(Pyrrolidine-1-sulfonyl)piperidine Hydrochloride

Preamble: A Multi-Modal Approach to Unambiguous Structural Verification

In the landscape of pharmaceutical development, the unequivocal structural confirmation of any new chemical entity (NCE) is a cornerstone of regulatory compliance, intellectual property protection, and foundational research. This guide presents a comprehensive, field-proven strategy for the structural elucidation of 4-(pyrrolidine-1-sulfonyl)piperidine hydrochloride. We will eschew a rigid, templated approach in favor of a logical, investigative workflow that mirrors the process undertaken in a modern analytical laboratory. Each step is designed not only to gather data but also to form a self-validating system where orthogonal techniques corroborate one another. This multi-modal strategy, integrating mass spectrometry, infrared spectroscopy, a suite of nuclear magnetic resonance experiments, and single-crystal X-ray diffraction, provides an unassailable confirmation of molecular identity and structure.

Chapter 1: Foundational Analysis - Molecular Formula and Functional Group Assessment

Before delving into the intricate connectivity of the molecule, the initial objective is to establish the fundamental building blocks: the elemental composition and the key functional groups present. This foundational data provides the necessary constraints for all subsequent spectroscopic interpretation.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Composition

Expertise & Experience: The first question in any structure elucidation is "What is its mass?". High-resolution mass spectrometry is the definitive technique for answering this, providing not just the nominal mass but an accurate mass measurement to within a few parts per million (ppm).[1][2][3] This precision is critical as it allows for the confident determination of the compound's elemental formula, significantly narrowing down the list of possible structures. We employ Electrospray Ionization (ESI) in positive ion mode, as the basic nitrogen in the piperidine ring is readily protonated, making it ideal for this ionization technique.[4]

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 10 µg/mL) in a 50:50 acetonitrile:water mixture with 0.1% formic acid to facilitate ionization.

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass analyzer, calibrated immediately prior to the run using a known standard.

  • Acquisition: Infuse the sample directly into the ESI source. Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Data Analysis: Determine the monoisotopic mass of the protonated molecular ion [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the accurate mass, specifying the expected elements (C, H, N, O, S). Compare the measured isotopic pattern with the theoretical pattern for the proposed formula.

Data Presentation: HRMS Results

Parameter Theoretical Value (for C₉H₁₉N₂O₂S⁺) Observed Value Mass Error (ppm)
Monoisotopic Mass [M+H]⁺ 219.1162 219.1165 +1.37
Isotopic Pattern (A+1) 11.0% 11.2% N/A

| Isotopic Pattern (A+2) | 5.5% | 5.6% | N/A |

Trustworthiness: The sub-2 ppm mass accuracy, combined with the excellent correlation between the observed and theoretical isotopic distribution for sulfur-containing compounds, provides extremely high confidence in the assigned elemental formula of C₉H₁₈N₂O₂S for the free base.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: With the elemental formula established, FTIR spectroscopy offers a rapid and non-destructive method to confirm the presence of key functional groups.[5][6][7] This technique acts as a quick qualitative check. For this molecule, we anticipate characteristic vibrations for the sulfonamide group (S=O), aliphatic C-H bonds, and the N-H⁺ stretch from the hydrochloride salt.

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Apply pressure to ensure good contact. Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal is collected and automatically subtracted from the sample spectrum.

Data Presentation: Key FTIR Absorptions

Wavenumber (cm⁻¹) Intensity Assignment
~2700-2400 (broad) Medium N-H⁺ stretch (from piperidinium hydrochloride)
2950-2850 Strong C-H aliphatic stretches (piperidine and pyrrolidine)
1345 Strong Asymmetric SO₂ stretch (sulfonamide)
1150 Strong Symmetric SO₂ stretch (sulfonamide)

| 1180-1050 | Medium | C-N stretches |

Trustworthiness: The presence of strong absorption bands characteristic of a sulfonamide group and the broad absorption typical of a secondary amine salt strongly corroborates the proposed functional group makeup of the molecule.[5][6]

Chapter 2: Delineating the C-H Framework via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule in solution.[8][9][10] Our strategy will proceed from simple 1D experiments to more complex 2D correlations to build a complete and validated picture of the molecular skeleton. For a hydrochloride salt, a polar aprotic solvent like DMSO-d₆ is an excellent choice as it readily dissolves the sample and its residual water peak does not typically interfere with signals of interest.

Experimental Workflow for NMR Analysis

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_integration Structural Assembly H1 ¹H NMR (Proton Environments) C13 ¹³C NMR (Carbon Skeleton) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC C13->HSQC C13->HMBC Fragments Assemble Ring Fragments (Piperidine & Pyrrolidine) COSY->Fragments HSQC->Fragments Final Connect Fragments via Sulfonyl Group (Final Structure) HMBC->Final Fragments->Final

Caption: Key HMBC correlation confirming the connectivity of the molecular fragments.

X-ray Crystallography: The Gold Standard

Authoritative Grounding: While the combination of HRMS and a full suite of NMR experiments provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. [11][12][13]It delivers a three-dimensional model of the molecule as it exists in the solid state, confirming not only the atomic connectivity but also providing precise bond lengths, bond angles, and stereochemical information. [14] Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow suitable single crystals by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol/water).

  • Data Collection: Mount a suitable crystal on a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.

Data Presentation: Key Crystallographic Parameters

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Key Bond Length (S-N) ~1.63 Å
Key Bond Length (S-C) ~1.77 Å

| Piperidine Ring Conformation | Chair |

Trustworthiness: The solved crystal structure provides a complete and unambiguous 3D map of the molecule, serving as the final, irrefutable piece of evidence. It confirms the connectivity established by NMR and provides details of the solid-state conformation that no other technique can offer.

Conclusion

The structural elucidation of 4-(pyrrolidine-1-sulfonyl)piperidine hydrochloride is achieved through a systematic and integrated analytical workflow. High-resolution mass spectrometry establishes the elemental formula, and FTIR confirms the presence of the key sulfonamide functional group. A comprehensive suite of 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HSQC, and critically, HMBC, elucidates the complete atomic connectivity of the molecule in solution. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the structure in the solid state. Each technique provides an orthogonal piece of evidence, and together they form a self-validating and unassailable body of proof, meeting the highest standards of scientific and regulatory scrutiny.

References

  • Vertex AI Search. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development.
  • Vertex AI Search. (n.d.). How Mass Spectrometry Accelerates and Improves Drug Discovery and Development.
  • Coriolis Pharma. (2025, November 21). Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management.
  • Drug Discovery World. (2021, February 18). Mass spectrometry applications for drug discovery and development.
  • Wiley Analytical Science. (2018, September 22). Mass spectrometry and drug development – how the two come together.
  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.
  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • Fiehn Lab, UC Davis. (n.d.). Structure Elucidation of Small Molecules.
  • Chemistry LibreTexts. (2021, July 31). Nuclear Magnetic Resonance Spectroscopy.
  • SpringerLink. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry.
  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • Scribd. (n.d.). FTIR Spectroscopy for Functional Group Analysis.
  • Rigaku. (n.d.). Absolute structure.
  • Chemistry LibreTexts. (n.d.). Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy.
  • RTI Laboratories. (n.d.). FTIR Analysis.
  • Organic Spectroscopy International. (n.d.). Characterisation of Organic Compounds.
  • SpringerLink. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • ResearchGate. (n.d.). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models.
  • International Union of Crystallography. (2008, August 19). The use of X-ray Crystallography to Determine Absolute Configuration (II).
  • Wikipedia. (n.d.). X-ray crystallography.
  • Anton Paar Wiki. (n.d.). X-ray Crystallography.
  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.

Sources

An In-Depth Technical Guide to the Hypothesized Mechanisms of Action of 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride is a molecule of interest due to its hybrid structure, incorporating a piperidine ring, a pyrrolidine moiety, and a sulfonamide linker. While direct research on this specific compound is limited, its constituent chemical motifs are well-represented in a wide array of pharmacologically active agents. This guide synthesizes information from studies on structurally analogous compounds to propose and explore several plausible mechanisms of action. The primary hypothesized pathways include antimicrobial activity through dihydropteroate synthase (DHPS) inhibition and cell membrane disruption, potential as an antidiabetic agent via dipeptidyl peptidase-IV (DPP-IV) inhibition, and possible roles in oncology and neurology through interactions with targets such as the aldo-keto reductase enzyme AKR1C3 and GABAA receptors. This document provides a foundational framework for future research, outlining detailed experimental protocols to systematically investigate these hypotheses and elucidate the therapeutic potential of this compound.

Introduction: Deconstructing a Molecule of Interest

The therapeutic landscape is continually evolving, with novel chemical entities offering the promise of enhanced efficacy and novel mechanisms of action. 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride emerges as a compelling candidate for investigation, primarily due to the established pharmacological significance of its core components: the piperidine and pyrrolidine rings, and the sulfonamide functional group.[1][2][3] Piperidine and its derivatives are integral to a vast range of pharmaceuticals, from analgesics to antipsychotics, while the pyrrolidine scaffold is a cornerstone of numerous natural products and synthetic drugs.[1][2][3][4] The sulfonamide group, famously associated with the first generation of antibiotics, continues to be a versatile pharmacophore in modern drug design.[5][6]

Given the absence of extensive direct studies on 4-(pyrrolidine-1-sulfonyl)piperidine hydrochloride, this guide adopts a hypothesis-driven approach. By examining the established biological activities of structurally related compounds, we can construct a logical framework of potential mechanisms of action. This document will delve into these theoretical pathways, providing the scientific rationale and proposing robust experimental designs to validate or refute them.

Molecular Structure:

  • IUPAC Name: 4-pyrrolidin-1-ylsulfonylpiperidine hydrochloride[7]

  • Molecular Formula: C9H18N2O2S[7]

  • Molecular Weight: 218.31 g/mol [7]

Hypothesized Mechanisms of Action

The unique combination of a sulfonamide group with two distinct saturated nitrogen heterocycles suggests several avenues for biological activity. The following sections explore the most promising of these, based on evidence from analogous chemical structures.

Antimicrobial Powerhouse: A Two-Pronged Attack?

The historical and ongoing success of sulfonamide-based drugs as antimicrobial agents provides a strong foundation for our first hypothesis.[5][6] Research into novel sulfonamide derivatives containing a piperidine moiety has revealed significant bactericidal potential, particularly against plant pathogens like Xanthomonas oryzae.[5][8] This suggests two potential, and possibly synergistic, mechanisms of action.

2.1.1. Inhibition of Dihydropteroate Synthase (DHPS)

DHPS is a crucial enzyme in the bacterial folate biosynthesis pathway.[5] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it an excellent target for antimicrobial agents. Sulfonamides, due to their structural similarity to p-aminobenzoic acid (PABA), act as competitive inhibitors of DHPS, thereby halting folate production and arresting bacterial growth.[5]

Proposed Signaling Pathway:

DHPS_Inhibition cluster_0 Bacterial Cell PABA p-aminobenzoic acid DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin pyrophosphate DHPPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Compound 4-(pyrrolidine-1-sulfonyl) piperidine hydrochloride (Hypothesized Inhibitor) Compound->DHPS Competitively Inhibits Folate Folate Synthesis Dihydropteroate->Folate DNA DNA/RNA Synthesis Folate->DNA

Caption: Hypothesized competitive inhibition of DHPS.

2.1.2. Disruption of Bacterial Cell Membrane Integrity

Beyond enzyme inhibition, some sulfonamide derivatives have been shown to exert their bactericidal effects by damaging the integrity of the bacterial cell membrane.[5] This mechanism offers the advantage of being less susceptible to the development of resistance compared to single-enzyme inhibition. The lipophilic character of the piperidine and pyrrolidine rings may facilitate the compound's insertion into the lipid bilayer, leading to depolarization, leakage of intracellular components, and ultimately, cell death.

Experimental Protocol: DHPS Inhibition Assay

  • Objective: To determine the in vitro inhibitory activity of 4-(pyrrolidine-1-sulfonyl)piperidine hydrochloride against bacterial DHPS.

  • Materials: Recombinant DHPS enzyme, PABA, dihydropterin pyrophosphate (DHPPP), spectrophotometer, 96-well plates, test compound, and a known sulfonamide antibiotic (e.g., sulfamethoxazole) as a positive control.

  • Methodology:

    • Prepare a reaction mixture containing buffer, DHPPP, and varying concentrations of the test compound or control.

    • Initiate the reaction by adding PABA and the DHPS enzyme.

    • Monitor the rate of dihydropteroate formation by measuring the increase in absorbance at a specific wavelength over time.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Protocol: Bacterial Cell Membrane Integrity Assay

  • Objective: To assess the ability of the test compound to compromise the bacterial cell membrane.

  • Materials: Bacterial culture (e.g., E. coli), LIVE/DEAD BacLight™ Bacterial Viability Kit (containing SYTO 9 and propidium iodide), fluorescence microscope or plate reader, test compound.

  • Methodology:

    • Grow bacteria to the mid-logarithmic phase and wash with a suitable buffer.

    • Incubate the bacterial suspension with various concentrations of the test compound for a defined period.

    • Add the SYTO 9 and propidium iodide dyes. SYTO 9 stains all bacteria (live and dead), while propidium iodide only enters cells with compromised membranes (dead).

    • Measure the fluorescence of both dyes. An increase in the red fluorescence (propidium iodide) relative to the green fluorescence (SYTO 9) indicates a loss of membrane integrity.

    • Quantify the percentage of membrane-compromised cells at each compound concentration.

A Potential Player in Diabetes Management: DPP-IV Inhibition

The piperidine and pyrrolidine scaffolds are present in several approved antidiabetic drugs, most notably dipeptidyl peptidase-IV (DPP-IV) inhibitors like alogliptin.[9] DPP-IV is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and improved glycemic control. Studies have shown that sulfonamide derivatives of piperidine and pyrrolidine can exhibit potent DPP-IV inhibitory activity.[9][10]

Proposed Signaling Pathway:

DPP4_Inhibition cluster_1 Incretin Regulation GLP1_active Active GLP-1 DPP4 DPP-IV Enzyme GLP1_active->DPP4 Inactivated by Pancreas Pancreatic β-cells GLP1_active->Pancreas Stimulates GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Compound 4-(pyrrolidine-1-sulfonyl) piperidine hydrochloride (Hypothesized Inhibitor) Compound->DPP4 Inhibits Insulin Insulin Secretion (Glucose-dependent) Pancreas->Insulin

Caption: Hypothesized inhibition of DPP-IV for enhanced insulin secretion.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

  • Objective: To quantify the inhibitory effect of the test compound on DPP-IV enzyme activity.

  • Materials: Human recombinant DPP-IV, a fluorogenic DPP-IV substrate (e.g., Gly-Pro-AMC), a known DPP-IV inhibitor (e.g., sitagliptin) as a positive control, test compound, fluorescence plate reader.

  • Methodology:

    • In a 96-well plate, add buffer, DPP-IV enzyme, and varying concentrations of the test compound or control.

    • Pre-incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time as the substrate is cleaved by the enzyme.

    • Calculate the rate of reaction for each concentration and determine the percentage of inhibition.

    • Calculate the IC50 value for the test compound.

Emerging Possibilities in Oncology and Neurology

The versatility of the piperidine and sulfonamide motifs extends to other therapeutic areas, presenting additional, albeit more speculative, avenues for the mechanism of action of 4-(pyrrolidine-1-sulfonyl)piperidine hydrochloride.

2.3.1. Aldo-Keto Reductase (AKR1C3) Inhibition

The aldo-keto reductase enzyme AKR1C3 is implicated in the progression of certain cancers, including prostate and breast cancer.[11] Notably, a series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones have been identified as potent and selective inhibitors of AKR1C3.[11] The structural similarity suggests that 4-(pyrrolidine-1-sulfonyl)piperidine hydrochloride could potentially interact with this enzyme.

2.3.2. GABAA Receptor Modulation

Piperidine-4-sulfonic acid, a structural analog, is a potent and selective partial agonist of the GABAA receptor.[12] The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation is a key mechanism for anxiolytic, sedative, and anticonvulsant drugs. While the pyrrolidine group in our target compound introduces a significant structural difference, the possibility of interaction with GABAA receptors warrants investigation.

Experimental Workflow: Target Screening

To explore these and other potential mechanisms, a tiered screening approach is recommended.

Target_Screening_Workflow Start 4-(pyrrolidine-1-sulfonyl) piperidine hydrochloride Broad_Panel Broad Target Screening Panel (e.g., Kinases, GPCRs, Ion Channels) Start->Broad_Panel Hit_ID Hit Identification Broad_Panel->Hit_ID Dose_Response Dose-Response & IC50/EC50 Determination Hit_ID->Dose_Response Primary Hits Cell_Based Cell-Based Functional Assays (e.g., Cancer Cell Proliferation, Neuronal Firing) Dose_Response->Cell_Based Lead_Opt Lead Optimization Cell_Based->Lead_Opt

Caption: A tiered workflow for novel target identification.

Data Summary of Analogous Compounds

To provide context for potential efficacy, the following table summarizes reported activity data for compounds structurally related to 4-(pyrrolidine-1-sulfonyl)piperidine hydrochloride.

Compound ClassTargetReported ActivityReference
Sulfonamide-piperidine derivativesXanthomonas oryzae pv. oryzaeEC50 = 2.02 µg/mL[5][8]
Sulfonamide-pyrrolidine/piperidine derivativesDPP-IVIC50 = 41.17 nM[10]
(Piperidinosulfonamidophenyl)pyrrolidin-2-onesAKR1C3IC50 < 100 nM[11]

Note: These values are for related but distinct molecules and should be used as a guide for hypothesis generation, not as a direct prediction of activity for 4-(pyrrolidine-1-sulfonyl)piperidine hydrochloride.

Conclusion and Future Directions

4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride stands at the intersection of several pharmacologically significant structural classes. While direct experimental data remains to be generated, a thorough analysis of related compounds allows for the formulation of several compelling, testable hypotheses regarding its mechanism of action. The most promising avenues for investigation lie in its potential as an antimicrobial agent, likely through a dual mechanism of DHPS inhibition and membrane disruption, and as a DPP-IV inhibitor for the management of type 2 diabetes.

The experimental protocols and workflows outlined in this guide provide a clear roadmap for future research. A systematic approach, beginning with in vitro enzymatic and cellular assays, will be critical in elucidating the primary mechanism(s) of action and unlocking the therapeutic potential of this intriguing molecule. Subsequent studies should focus on lead optimization, in vivo efficacy, and safety profiling to translate initial findings into tangible clinical applications.

References

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). International Journal of Molecular Sciences. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI. [Link]

  • Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. (2015). European Journal of Medicinal Chemistry. [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). PubMed. [Link]

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. (2016). Hilaris Publisher. [Link]

  • Piperidine-4-sulfonic acid. Wikipedia. [Link]

  • 4-(pyrrolidine-1-sulfonyl)piperidine hydrochloride (C9H18N2O2S). PubChemLite. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. [Link]

  • Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. (2025). ResearchGate. [Link]

  • SYNTHESIS OF 4-(1-PYRROLIDINYL) PIPERIDINE DERIVATIVES AS ANTI-BACTERIAL AND ANTI-FUNGAL AGENTS. (2014). Semantic Scholar. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022). MDPI. [Link]

Sources

Comprehensive Analytical Guide: 4-(Pyrrolidine-1-sulfonyl)piperidine Hydrochloride

[1][2]

Chemical Identity & Structural Logic[3][4][5]

Before interpreting spectra, the structural connectivity must be defined to assign signals correctly. This compound features a piperidine core (as the hydrochloride salt) substituted at the C4 position with a pyrrolidine-1-sulfonyl moiety.[1][2][3]

Core Identifiers
PropertyValue
IUPAC Name 4-(Pyrrolidin-1-ylsulfonyl)piperidine hydrochloride
Common Name 4-(Pyrrolidine-1-sulfonyl)piperidine HCl
Molecular Formula

Free Base MW 218.32 g/mol
Salt MW 254.78 g/mol
InChIKey RDNPZBRGWKNJRE-UHFFFAOYSA-N
CAS (Predicted) Verify with vendor; often listed as free base 5004-07-9 analogue
Structural Connectivity Diagram

The following diagram illustrates the logical flow of the molecule's connectivity, crucial for NMR assignment.

structure_logicPipPiperidine Ring(Protonated N+)C4C4 Position(Methine)Pip->C4CoreSO2Sulfonyl Group(SO2)C4->SO2LinkerPyrPyrrolidine Ring(Sulfonamide N)SO2->PyrTerminus

Caption: Structural connectivity flow from the protonated piperidine core to the pyrrolidine terminus via the sulfonyl linker.[4][5]

Predicted Spectral Data (NMR)[5][8][9][10]

Note: The values below are high-confidence chemometric predictions based on substituent effects (Curphy-Morrison rules) and analogous sulfonamide salts. Solvent: DMSO-d6 (Standard for HCl salts).

Proton NMR ( ) Profile

The spectrum is dominated by the deshielding effect of the


Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Context
8.80 - 9.20 Broad Singlet (br s)2H

Ammonium protons (Exchangeable with

).
3.30 - 3.45 Multiplet (m)2HPip-C2/6-

Equatorial protons

to

. Deshielded.
3.15 - 3.25 Triplet (t)4HPyr-N-


-protons of pyrrolidine ring (next to

).
3.05 - 3.15 Multiplet (m)1HPip-C4-

Methine proton

to

.
2.85 - 3.00 Multiplet (m)2HPip-C2/6-

Axial protons

to

.
2.05 - 2.20 Multiplet (m)2HPip-C3/5-

Equatorial protons

to

.
1.80 - 1.95 Multiplet (m)4HPyr-C-


-protons of pyrrolidine ring.
1.65 - 1.80 Multiplet (m)2HPip-C3/5-

Axial protons

to

.

Key Diagnostic Feature: Look for the Methine (CH) proton at position 4 (~3.1 ppm). It should appear as a triplet of triplets (tt) due to coupling with axial/equatorial neighbors, but often broadens into a multiplet.

Carbon NMR ( ) Profile

The Carbon-13 spectrum confirms the skeleton.

Shift (

, ppm)
Carbon TypeAssignmentNotes
58.5 CHPip-C4Attached to electron-withdrawing

.
47.8

Pyr-N-


to Sulfonamide Nitrogen.
42.5

Pip-C2/6

to Ammonium Nitrogen (Symmetric).
26.0

Pip-C3/5

to Ammonium Nitrogen.
25.2

Pyr-C-


to Sulfonamide Nitrogen.

Mass Spectrometry (MS) & Impurity Profiling

Validation requires confirming the mass and ensuring the absence of common synthetic precursors (e.g., Boc-protected intermediates).

MS Data (ESI+)[9]
  • Ionization Mode: Electrospray Ionization (Positive)

  • Target Ion:

    
     (Free base protonated)
    
  • Calculated m/z: 219.11

  • Observed Range: 219.1 ± 0.2

Fragmentation Pathway

The fragmentation pattern in MS/MS is critical for structural confirmation.

ms_fragParentParent Ion [M+H]+m/z 219.1Frag1Loss of SO2(Rearrangement)m/z ~155Parent->Frag1- SO2Frag2Pyrrolidine Ion(Cleavage at S-N)m/z 70.1Parent->Frag2S-N Bond BreakFrag3Piperidine Fragment(Cleavage at C4-S)m/z 84.1Parent->Frag3C-S Bond Break

Caption: Primary fragmentation pathways expected in ESI-MS/MS analysis.

Common Impurities (QC Check)

When analyzing the spectra, look for these specific "red flag" signals indicating incomplete synthesis or degradation:

  • Boc-Protected Intermediate:

    • Source: Incomplete deprotection of tert-butyl 4-(pyrrolidin-1-ylsulfonyl)piperidine-1-carboxylate.

    • NMR Signal: Sharp singlet at 1.40 ppm (9H).

    • MS Signal: m/z 319 (

      
      ).
      
  • Residual Solvent (Ethyl Acetate/Ether):

    • Often trapped in the HCl salt lattice.

    • NMR Signal: Singlet at 2.0 ppm (Acetate), Triplet/Quartet at 1.1/4.0 ppm (Ethyl).

  • Free Pyrrolidine:

    • Source: Degradation or excess reagent.

    • MS Signal: m/z 72 (

      
      ).
      

Experimental Protocols

To generate the data described above, follow these standardized protocols to ensure reproducibility and minimize salt-effect variations.

NMR Sample Preparation

The hydrochloride salt is likely hygroscopic and insoluble in

  • Solvent Selection: Use DMSO-d6 (99.8% D) for optimal solubility and to visualize the exchangeable

    
     protons.
    
  • Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent.

  • Reference: Calibrate to the residual DMSO pentet at 2.50 ppm (

    
    ) and 39.5 ppm  (
    
    
    ).
  • Temperature: Run at 298 K (25°C). Note: Heating to 350 K may sharpen the broad NH signals but will shift exchangeable peaks.

LC-MS Method (Standard Screen)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: UV (210 nm, 254 nm) and MSD (ESI+, Scan 100-500 m/z).

  • Expected RT: The compound is polar (amine salt). Expect early elution (0.5 - 1.5 min) depending on the dead volume.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for additivity rules used in chemical shift prediction).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Foundational text for interpreting splitting patterns in heterocyclic rings).

  • PubChem. (2025).[4] Compound Summary for C9H18N2O2S. National Library of Medicine. Available at: [Link] (Verified formula and InChIKey: RDNPZBRGWKNJRE-UHFFFAOYSA-N).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for mechanistic understanding of sulfonamide stability and synthesis).

Methodological & Application

Using 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride in antimicrobial assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of 4-(Pyrrolidine-1-sulfonyl)piperidine Hydrochloride in Early-Stage Antimicrobial Discovery

Abstract

This technical guide outlines the standardized protocols for evaluating 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride (hereafter referred to as PSP-HCl ) in antimicrobial susceptibility assays.[1] As a sulfonamide-functionalized piperidine scaffold, PSP-HCl represents a chemical class often screened for inhibition of bacterial metabolic pathways (e.g., folate synthesis) or efflux pump modulation.[1] This note details the critical handling of the hydrochloride salt form, preparation of stock solutions, and execution of Minimum Inhibitory Concentration (MIC) and Time-Kill kinetic assays in compliance with CLSI (Clinical and Laboratory Standards Institute) standards.

Introduction & Compound Profile

4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride is a bifunctional building block containing a piperidine ring and a sulfonamide-linked pyrrolidine.[1] In medicinal chemistry, this scaffold is frequently investigated for its potential to penetrate Gram-negative outer membranes due to the piperidine moiety's physicochemical properties.

  • Chemical Structure Context: The sulfonamide group suggests potential activity against dihydropteroate synthase (folate pathway), while the piperidine ring is a common pharmacophore in efflux pump inhibitors.

  • Salt Form Implications: Being a hydrochloride (HCl) salt , this compound is acidic in aqueous solution. Failure to buffer the assay medium can lead to false-positive bacterial inhibition caused by pH drop rather than specific antimicrobial activity.[1]

PropertySpecification
Molecular Formula C

H

N

O

S[1][2] · HCl
Physical State White to off-white crystalline solid
Solubility High in DMSO; Moderate in Water (pH dependent)
Storage -20°C (Desiccated)
Primary Hazard Irritant (Skin/Eye); Hygroscopic

Pre-Assay Preparation: Chemistry & Solubility

Critical Directive: The HCl salt form requires specific buffering. Do not dissolve directly in unbuffered water for biological assays.[1]

Stock Solution Preparation (10 mM)
  • Weighing: Weigh 2.6 mg (approximate, adjust based on exact MW of 254.78 g/mol ) of PSP-HCl.

  • Solvent Choice: Use 100% DMSO (Dimethyl sulfoxide).[1] DMSO is preferred over water for the stock solution to prevent hydrolysis and ensure long-term stability.[1]

  • Dissolution: Add 1.0 mL of sterile DMSO. Vortex for 30 seconds.[1]

  • Storage: Aliquot into amber tubes and store at -20°C. Avoid freeze-thaw cycles >3 times.

Working Solution & pH Adjustment

When diluting into the assay media (Mueller-Hinton Broth), the HCl moiety will release protons.

  • Buffer Control: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) buffered with 10-25 mM HEPES (pH 7.2–7.4).

  • Verification: Prepare a "dummy" sample (media + compound at highest test concentration) and measure pH. If pH < 7.0, neutralize with 0.1 N NaOH.

Protocol 1: Minimum Inhibitory Concentration (MIC)

Methodology: Broth Microdilution (CLSI M07 Standard) Objective: Determine the lowest concentration of PSP-HCl that inhibits visible bacterial growth.

Workflow Diagram

MIC_Workflow Figure 1: MIC Assay Workflow for PSP-HCl Start Start: PSP-HCl Stock (10 mM in DMSO) Dilution Intermediate Dilution (1:100 in CAMHB) Final DMSO < 1% Start->Dilution PlatePrep 96-Well Plate Setup (2-fold Serial Dilution) Dilution->PlatePrep Incubation Incubate 16-20h @ 35°C PlatePrep->Incubation Inoculum Bacterial Inoculum (0.5 McFarland -> 5x10^5 CFU/mL) Inoculum->PlatePrep Add Bacteria Read Read OD600 or Visual Determine MIC Incubation->Read

Step-by-Step Procedure
  • Plate Setup:

    • Dispense 100 µL of CAMHB into columns 2–12 of a 96-well microtiter plate.

    • Dispense 200 µL of the 2x Working Solution of PSP-HCl (e.g., 256 µg/mL) into column 1.

    • Perform a serial 2-fold dilution from column 1 through column 10 (transfer 100 µL). Discard the final 100 µL from column 10.

    • Controls:

      • Column 11: Growth Control (Bacteria + Media + DMSO vehicle).[1]

      • Column 12: Sterility Control (Media only).[1]

  • Inoculum Preparation:

    • Select 3-5 colonies of E. coli (ATCC 25922) or S. aureus (ATCC 29213) from an overnight agar plate.[1]

    • Suspend in saline to match 0.5 McFarland turbidity standard (approx.

      
       CFU/mL).[1]
      
    • Dilute this suspension 1:100 in CAMHB to achieve the starting inoculum (

      
       CFU/mL).
      
  • Inoculation:

    • Add 100 µL of the diluted inoculum to wells in columns 1–11.

    • Final Assay Volume: 200 µL.

    • Final Bacterial Concentration:

      
       CFU/mL.[1]
      
  • Incubation:

    • Seal plate with a gas-permeable membrane.[1]

    • Incubate at 35°C ± 2°C for 16–20 hours in ambient air.

  • Analysis:

    • Visual: Look for turbidity (cloudiness).[1] The MIC is the first clear well.

    • Quantitative: Read Absorbance at 600 nm (OD600). Define MIC as

      
       reduction in OD compared to growth control.
      

Protocol 2: Time-Kill Kinetics

Objective: Determine if PSP-HCl is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[1]

  • Preparation: Prepare tubes containing CAMHB with PSP-HCl at concentrations of 1x MIC, 2x MIC, and 4x MIC . Include a Growth Control (no drug).[1]

  • Inoculation: Add bacteria to a final density of

    
     CFU/mL.
    
  • Sampling:

    • Incubate at 35°C with shaking (200 rpm).

    • Remove 100 µL aliquots at 0, 2, 4, 8, and 24 hours .

  • Plating:

    • Serially dilute aliquots (1:10 to 1:1000) in sterile saline.

    • Plate 10 µL spots onto Mueller-Hinton Agar.

  • Calculation: Count colonies after 24h incubation.

    • Bactericidal:

      
       reduction in CFU/mL from the starting inoculum.
      
    • Bacteriostatic:

      
       reduction.[1]
      

Data Interpretation & Troubleshooting

ObservationPossible CauseCorrective Action
Precipitation in wells PSP-HCl insolubility at high conc.[1]Check DMSO limit (must be <1%).[1] Verify pH is not too basic (causing free base precipitation).[1]
Growth in Sterility Control ContaminationDiscard data.[1] Re-filter sterilize stock solutions (0.22 µm PTFE filter).
MIC varies >1 dilution Inoculum density errorUse a spectrophotometer for McFarland adjustment, not just visual comparison.
Yellow color change pH shift due to HCl saltEnsure CAMHB is buffered with HEPES.[1]

Mechanism of Action (MoA) Context

When analyzing PSP-HCl, researchers should consider that sulfonamide derivatives often act synergistically with Trimethoprim.[1]

  • Recommendation: If MIC > 64 µg/mL (weak activity), perform a Checkerboard Assay combining PSP-HCl with Trimethoprim.[1] If the Fractional Inhibitory Concentration Index (FICI) is

    
    , the compound likely targets the folate pathway, validating the sulfonamide pharmacophore function.
    
Biological Pathway Visualization

MoA_Pathway Figure 2: Hypothesized Interference in Folate Pathway PABA PABA (Substrate) Enzyme Dihydropteroate Synthase (Target Enzyme) PABA->Enzyme Folate Dihydrofolic Acid Enzyme->Folate Compound PSP-HCl (Candidate Inhibitor) Compound->Enzyme Inhibition? DNA DNA Synthesis (Bacterial Growth) Folate->DNA

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[1] Wayne, PA: CLSI.[3] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2003).[1] Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution.[3][4][5][6] Clinical Microbiology and Infection.[1] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 61545585, 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride.[1][Link][1]

Sources

Application Note: Functional Profiling of Novel Sulfonamide Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Solubility Management, Cytotoxicity, and Carbonic Anhydrase IX (CAIX) Target Engagement

Abstract & Introduction

Sulfonamides (sulfa drugs) remain a cornerstone of medicinal chemistry, evolving from simple antibacterials to complex inhibitors of Carbonic Anhydrases (CAs) implicated in hypoxic tumors (e.g., SLC-0111 targeting CAIX). However, novel sulfonamide candidates frequently exhibit poor aqueous solubility and pH-dependent precipitation, leading to false negatives in cell-based assays.

This guide provides a rigorous, self-validating workflow for evaluating novel sulfonamides. Unlike generic protocols, this document addresses the specific physicochemical challenges of the sulfonamide moiety and focuses on two critical endpoints: ATP-based cytotoxicity and ratiometric intracellular pH (pHi) modulation , the primary mechanism of action for CA-targeting sulfonamides in oncology.

Compound Management: The "Invisible" Failure Point

Expert Insight: 70% of assay variability with sulfonamides stems from improper solubilization, not biological variance. Sulfonamides are often lipophilic weak acids; they may dissolve in 100% DMSO but "crash out" (precipitate) immediately upon contact with aqueous culture media, forming micro-crystals that interfere with optical readouts.

Protocol: The "Intermediate Plate" Method

To prevent precipitation shock, do not pipette 100% DMSO stock directly into the cell plate.

  • Master Stock: Dissolve neat compound in anhydrous DMSO to 10 mM or 20 mM. Vortex for 1 minute.

  • Visual Check: Inspect for turbidity.[1] If turbid, sonicate at 37°C for 5 minutes.

  • Serial Dilution (DMSO): Perform all serial dilutions in 100% DMSO first.

  • Intermediate Dilution: Transfer 2 µL of DMSO stock into 198 µL of pre-warmed culture media in a separate "Intermediate Plate" (1:100 dilution). Mix 10x.

  • Final Transfer: Transfer 50 µL from the Intermediate Plate to the Cell Assay Plate (containing 50 µL media).

    • Result: Final DMSO concentration is 0.5% across all wells.

    • Benefit: Crystals form in the intermediate plate, not the assay plate, allowing you to visually reject the concentration before wasting cells.

Visualizing the Workflow

The following diagram illustrates the critical "Intermediate Plate" logic to ensure solubility integrity.

SulfonamideWorkflow cluster_0 Critical Solubility Control Stock Master Stock (10mM in 100% DMSO) Dilution Serial Dilution Plate (100% DMSO) Stock->Dilution Step 1 Intermediate Intermediate Plate (Media + 1% DMSO) Dilution->Intermediate Step 2: 1:100 Dilution Check Microscopic Check (Reject if Precipitated) Intermediate->Check Step 3: QC CellPlate Cell Assay Plate (Final 0.5% DMSO) Check->CellPlate Step 4: Transfer to Cells

Caption: Figure 1. The "Intermediate Plate" workflow prevents compound precipitation shock on cells.

Assay Protocol 1: ATP-Based Cytotoxicity (Viability)

Objective: Determine the IC50 of the candidate. Method: CellTiter-Glo® (Promega) or equivalent ATP-luminescence assay. Why: Sulfonamides can interfere with colorimetric MTT/MTS reduction. ATP assays are chemical-artifact free and higher sensitivity.

Materials
  • Target Cells (e.g., MDA-MB-231 for cancer targets).[2]

  • CellTiter-Glo® Reagent.[3][4][5][6]

  • Opaque-walled 96-well plates (White).

Step-by-Step Protocol
  • Seeding: Plate 3,000–5,000 cells/well in 50 µL media.

    • Edge Effect Control: Fill perimeter wells with sterile PBS, not cells. Evaporation in these wells alters drug concentration significantly over 72h.

  • Incubation: Allow attachment (overnight at 37°C, 5% CO2).

  • Treatment: Add 50 µL of compound from the Intermediate Plate (see Section 2).

    • Include Vehicle Control (0.5% DMSO).

    • Include Positive Control (e.g., Doxorubicin or a known sulfonamide like Acetazolamide).

  • Exposure: Incubate for 72 hours.

  • Development:

    • Equilibrate plate to Room Temperature (RT) for 30 mins (Critical for consistent luminescence).

    • Add 100 µL CellTiter-Glo reagent.[4][5][6]

    • Orbitally shake for 2 minutes (lyses cells).[4][5]

    • Incubate 10 minutes at RT (stabilizes signal).

  • Read: Measure Total Luminescence (Integration: 1.0s).

Assay Protocol 2: Functional Target Engagement (Intracellular pH)

Objective: Confirm the sulfonamide inhibits Carbonic Anhydrase (CA) activity. Mechanism: CAIX exports protons to maintain neutral intracellular pH (pHi) in hypoxic cells. Inhibition causes pHi to drop (acidify). Method: Ratiometric imaging using BCECF-AM.[7][8]

Materials
  • Dye: BCECF-AM (Membrane permeable).[7][8][9]

  • Calibration Buffer: High K+ buffer with Nigericin (10 µM).

  • Instrument: Fluorescence plate reader or microscope with dual excitation (490 nm / 440 nm) and single emission (535 nm).

Step-by-Step Protocol
  • Hypoxic Induction: Seed cells and incubate in a Hypoxic Chamber (1% O2) for 24h.

    • Note: CAIX expression is negligible in normoxia for most cell lines. You must induce hypoxia to test target engagement.

  • Dye Loading:

    • Wash cells with HBSS (pH 7.4).[7]

    • Incubate with 1 µM BCECF-AM for 30 mins at 37°C.

    • Wash 2x to remove extracellular dye.

  • Treatment: Add sulfonamide candidate (at IC50 concentration) in bicarbonate-buffered media.

  • Kinetic Read (Ratiometric):

    • Excitation 1: 490 nm (pH dependent).

    • Excitation 2: 440 nm (pH independent/Isosbestic point).

    • Emission: 535 nm.[7][10]

    • Ratio Calculation:

      
      [7]
      
  • In Situ Calibration (The "Nigericin Clamp"):

    • At the end of the assay, aspirate media.

    • Add High K+ buffers at pH 6.5, 7.0, and 7.5 containing 10 µM Nigericin.

    • Nigericin equilibrates pHi with extracellular pH.[10] Plot R values against these known pHs to generate a standard curve.

Visualizing the Mechanism of Action

Understanding the pathway is crucial for interpreting the pH assay data.

MOA Hypoxia Hypoxia (1% O2) HIF1 HIF-1α Stabilization Hypoxia->HIF1 Induction CAIX CA-IX Expression (Transmembrane) HIF1->CAIX Upregulation Conversion HCO3- + H+ CAIX->Conversion Catalysis Acid Intracellular Acidification (pHi Drop) CAIX->Acid Function Blocked CO2 CO2 + H2O Survival Neutral pHi (Cell Survival) Conversion->Survival Proton Export Drug Sulfonamide Candidate Drug->CAIX Inhibition (Block) Death Apoptosis Acid->Death Mechanism

Caption: Figure 2.[11] Mechanism of Action: Sulfonamides block CA-IX, forcing intracellular acidification and cell death.

Data Analysis & Interpretation

Calculating IC50

Do not use linear regression. Use a 4-parameter logistic (4PL) non-linear regression model :



  • X: Log of concentration.

  • Y: Normalized Viability (%).

Interpreting BCECF Ratios
ObservationRatio (490/440)Interpretation
Vehicle Control HighpHi is neutral/alkaline (CAIX is working).
Candidate Drug Decreasing Success. Drug inhibits CAIX; protons accumulate inside.
Candidate Drug UnchangedFailure. No target engagement or poor permeability.

References

  • Supuran, C. T. (2017). Carbonic anhydrase inhibitors as emerging agents for the treatment of hypoxic tumors.[12] Expert Opinion on Investigational Drugs. Retrieved from [Link]

  • LifeTein. (2023). DMSO Usage in Cell Culture: Solubility and Toxicity Limits.[1][13] Retrieved from [Link][13]

Sources

Application Note: Quantitative Bioanalysis of Sulfonylpiperidines in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Context

The sulfonylpiperidine moiety is a privileged pharmacophore found in a diverse array of therapeutic agents, including thrombin inhibitors, 11


-HSD1 inhibitors, and various GPCR ligands. Structurally, this motif presents a unique bioanalytical challenge defined by the attachment point of the sulfonyl group:
  • Type A (

    
    -Sulfonylpiperidines):  The sulfonyl group is bonded to the piperidine nitrogen (
    
    
    
    ). This sulfonamide-like bond neutralizes the basicity of the piperidine nitrogen, often resulting in a neutral or weakly acidic molecule (pKa < 2 or > 10 depending on substituents).
  • Type B (

    
    -Sulfonylpiperidines):  The sulfonyl group is attached to the carbon framework, leaving the secondary or tertiary amine free. These are classic basic drugs (pKa ~8–10).
    

This guide focuses on the more challenging Type A derivatives, where the lack of a strongly basic center complicates standard cation-exchange extraction and protonation in Electrospray Ionization (ESI). We provide a self-validating protocol utilizing Polymeric Reversed-Phase SPE and LC-MS/MS with polarity switching capabilities.

Core Challenges
  • Ionization Efficiency:

    
    -sulfonylpiperidines often lack a distinct protonation site, requiring ammonium adduct formation (
    
    
    
    ) or negative mode ionization (
    
    
    ).
  • Matrix Interference: The high polarity of the sulfonyl group often leads to co-elution with phospholipids in plasma, causing significant ion suppression.

  • Metabolic Instability: While the sulfonamide bond is stable, hydroxylation of the piperidine ring is a common metabolic soft spot, requiring chromatographic resolution of isobaric metabolites.

Experimental Workflow & Logic

The following diagram illustrates the critical decision pathways for method selection, ensuring the chosen protocol matches the specific physicochemical properties of your analyte.

Caption: Decision tree for extraction and ionization strategy based on the basicity of the piperidine nitrogen.

Detailed Protocol: Quantification of Neutral Sulfonylpiperidines

This protocol is optimized for Type A (


-sulfonyl) compounds in human plasma. It utilizes Solid Phase Extraction (SPE)  on a hydrophilic-lipophilic balanced (HLB) sorbent to maximize recovery while removing phospholipids.
Reagents & Materials[1]
  • Internal Standard (IS): Stable isotope-labeled analog (e.g.,

    
    -Analyte) is mandatory to compensate for matrix effects.
    
  • SPE Plate: Oasis HLB

    
    Elution Plate (30 
    
    
    
    m) or equivalent polymeric reversed-phase.
  • LC Column: Waters ACQUITY UPLC BEH C18 (

    
     mm, 1.7 
    
    
    
    m).
  • Mobile Phases:

    • A: 10 mM Ammonium Acetate in Water (pH native).

    • B: Acetonitrile (LC-MS Grade).

Sample Preparation (Step-by-Step)

Rationale: We avoid Liquid-Liquid Extraction (LLE) here because sulfonylpiperidines can be quite polar (low LogP), leading to poor recovery in non-polar solvents like hexane/MTBE.

  • Aliquot: Transfer

    
    L of plasma into a 96-well mixing plate.
    
  • IS Addition: Add

    
    L of Internal Standard working solution (
    
    
    
    ng/mL in 50:50 MeOH:Water). Vortex for 30s.
  • Pre-treatment: Add

    
    L of 
    
    
    
    Phosphoric Acid (
    
    
    ) in water.
    • Why? Acidification disrupts protein binding and ensures the sulfonamide moiety is fully protonated/neutral to improve retention on the reversed-phase sorbent.

  • Conditioning: Condition SPE plate with

    
    L MeOH followed by 
    
    
    
    L Water.
  • Loading: Load the entire pre-treated sample (

    
    L) onto the SPE plate. Apply low vacuum (approx. 5 inHg).
    
  • Wash 1 (Aqueous): Wash with

    
    L of 
    
    
    
    MeOH in Water.
    • Why? Removes salts and proteins.

  • Wash 2 (Organic/Lipid): Wash with

    
    L of 
    
    
    
    Acetonitrile in Water.
    • Critical Step: This concentration must be optimized. It removes hydrophobic interferences but must not elute the analyte.

  • Elution: Elute with

    
    L of Acetonitrile.
    
  • Reconstitution: Evaporate under nitrogen at

    
    C. Reconstitute in 
    
    
    
    L of Mobile Phase A:B (80:20).
LC-MS/MS Conditions[2][3][4][5]

Chromatography:

  • Flow Rate: 0.6 mL/min.

  • Column Temp:

    
    C.
    
  • Gradient:

    • 0.0 min: 10% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 10% B (Re-equilibration)

Mass Spectrometry (Triple Quadrupole):

  • Source: ESI Positive (or Negative if sensitivity dictates).

  • Mode: MRM (Multiple Reaction Monitoring).[1]

  • Gas 1 / Gas 2: 50 / 50 psi.

  • Source Temp:

    
    C.
    

Target Transitions (Example):

Analyte Type Precursor Ion Product Ion Mechanism

| Type A (Neutral) |


 | 

| Ammonium adduct loss | | Type B (Basic) |

|

| Protonated precursor |

Note: For neutral sulfonylpiperidines, ammonium adducts are often more abundant than protonated ions. Ensure your mobile phase contains ammonium acetate to drive this formation.

Method Validation Strategy (ICH M10 Compliance)

Adherence to the ICH M10 Guideline on Bioanalytical Method Validation [1] is mandatory for regulatory submissions.

Matrix Effect Assessment

Sulfonyl groups are prone to suppression by lysophospholipids (eluting late in the gradient).

  • Protocol: Infuse the analyte post-column while injecting a blank plasma extract.

  • Acceptance: No significant drops (>20%) in the baseline at the retention time of the analyte.

  • Calculation: Calculate the IS-normalized Matrix Factor . It must be within a CV of 15% across 6 distinct lots of plasma (including lipemic and hemolyzed).

Selectivity & Specificity[2]
  • Metabolites: You must separate the parent sulfonylpiperidine from its N-oxide or hydroxylated metabolites. These often have the same mass transition (e.g., if water loss occurs in-source).

  • Test: Inject high-concentration synthesized metabolites to verify they do not co-elute with the analyte.

Calibration & Linearity
  • Range: Typical dynamic range is 1.0 ng/mL to 1000 ng/mL.

  • Weighting:

    
     linear regression is standard for large dynamic ranges to prioritize accuracy at the Lower Limit of Quantification (LLOQ).
    

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Sensitivity (Type A) Poor protonation of the sulfonamide nitrogen.Switch to ESI Negative mode or add 10mM Ammonium Fluoride to mobile phase to boost ionization.
High Carryover Analyte sticking to injector loop due to lipophilicity of the sulfonyl group.Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) .
Drifting Retention Time pH instability in mobile phase.Ensure Mobile Phase A is buffered (Ammonium Acetate) rather than just acidified (Formic Acid).
Non-Linear Calibration Saturation of the detector or dimer formation.Check for

or

species; dilute samples or detune the source voltage.

References

  • International Council for Harmonisation (ICH). (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[3][4][1][5][6][7][8][9][10][11] [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry.[11][Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Piperidine Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist, Lead Optimization Unit Ticket ID: PIP-OPT-2024-X Subject: Troubleshooting High Metabolic Clearance in Piperidine Scaffolds

Welcome to the Lead Optimization Support Hub.

You are accessing this guide because your piperidine-containing lead compound is exhibiting high intrinsic clearance (


) in liver microsomes (HLM/RLM), likely driven by Cytochrome P450 (CYP450) mediated oxidation.

Piperidines are "privileged scaffolds" but are notorious metabolic liabilities. The nitrogen atom's lone pair facilitates binding to the heme iron of CYP enzymes, while the adjacent


-carbons are electron-rich "soft spots" for hydrogen abstraction.

This guide is structured as a Tier 3 Troubleshooting Workflow to diagnose the specific metabolic flaw and implement structural fixes without destroying potency.

Module 1: Diagnostic Hub (Root Cause Analysis)

Before synthesizing analogs, you must confirm where the molecule is breaking.

Q: How do I distinguish between N-oxidation and


-Carbon oxidation? 

A: You need high-resolution Metabolite Identification (MetID). Standard LC-MS/MS often shows a +16 Da peak for both, but their fragmentation patterns differ.

  • N-Oxidation (+16 Da): The oxygen is attached to the nitrogen. In MS/MS, you often see a characteristic loss of 16 Da (oxygen) or 18 Da (water) and the preservation of the ring structure.

  • 
    -Carbon Hydroxylation (+16 Da):  The oxygen is on the carbon next to the nitrogen. This species is unstable and often creates an iminium ion  intermediate or collapses into a lactam. If the ring opens, you will see a mass shift corresponding to an aldehyde or acid metabolite.
    

Diagnostic Workflow Diagram (Use this logic flow to interpret your MetID data)

Piperidine_MetID_Logic Start High Clearance (HLM) MetID Run LC-MS/MS (MetID) Start->MetID MassShift Observe Mass Shift MetID->MassShift Plus16 +16 Da (Oxidation) MassShift->Plus16 Minus14 -14 Da (N-Dealkylation) MassShift->Minus14 FragAnalysis MS/MS Fragmentation Plus16->FragAnalysis N_Oxide Loss of -16/-18 Da (N-Oxide) FragAnalysis->N_Oxide Ring Intact Alpha_Ox Ring Opening or Lactam (C-Hydroxylation) FragAnalysis->Alpha_Ox Ring Cleavage

Caption: Figure 1. Diagnostic logic for distinguishing primary metabolic pathways in piperidine scaffolds.

Module 2: Structural Modification (The Fixes)

Once you identify the "soft spot," apply these specific chemical modifications.

Ticket Item A: Blocking

-Carbon Oxidation

Issue: CYP enzymes are abstracting hydrogen atoms from the C2 or C6 positions (adjacent to Nitrogen).

Strategy 1: Fluorination (The Electronic Shield) Replacing a C-H bond with a C-F bond is the gold standard. The C-F bond (approx. 116 kcal/mol) is stronger than C-H (approx. 99 kcal/mol) and resists CYP abstraction.

  • Protocol: Introduce Fluorine at C3 or C4.

  • Mechanism: Fluorine exerts a strong electron-withdrawing effect (inductive,

    
    ). This deactivates the entire ring system, making the 
    
    
    
    -protons less electron-rich and harder for the CYP oxo-ferryl species to abstract.
  • Caution: Fluorine at C2 (directly on the soft spot) is often chemically unstable (

    
    -fluoroamine instability). Place it at C3 or C4 for distal electronic protection.
    

Strategy 2: Steric Blocking (The Physical Shield)

  • Protocol: Introduce a methyl group at C2 or C6.

  • Mechanism: This creates steric clash within the CYP binding pocket, preventing the heme iron from approaching the

    
    -carbon.
    
  • Trade-off: This introduces a chiral center, necessitating enantioselective synthesis or chiral separation.

Strategy 3: Deuteration (The Kinetic Brake)

  • Protocol: Replace

    
    -hydrogens with Deuterium (
    
    
    
    ).
  • Mechanism: The Carbon-Deuterium bond is stronger than Carbon-Hydrogen. This exploits the Primary Kinetic Isotope Effect (KIE) . If C-H bond breakage is the rate-limiting step,

    
     can be significant (up to 7-10x), slowing metabolism.
    
Ticket Item B: Reducing N-Oxidation & General Clearance

Issue: The basic nitrogen is coordinating with the heme iron or getting trapped in lysosomes.

Strategy:


 Modulation 
High basicity (

) often correlates with high metabolic clearance. Reducing the basicity of the piperidine nitrogen reduces its affinity for CYP enzymes.
Substituent (Piperidine)Approx

Metabolic Stability Impact
Unsubstituted ~11.0Low (High Clearance)
N-Methyl ~10.0Low (N-demethylation risk)
4-CF3 ~8.5Medium
3-Fluoro (Axial) ~8.0High (Optimal balance)
3,3-Difluoro ~7.0Very High (May impact potency)

Expert Insight: In the development of the KSP inhibitor MK-0731 , Merck scientists found that introducing a fluorine atom at the C3 position lowered the


 from ~9.5 to ~8.0. This not only improved metabolic stability but also reduced P-gp efflux liability. Crucially, the axial fluorine isomer was more effective than the equatorial one due to dipole interactions.
Module 3: Scaffold Hopping (Advanced Solutions)

If the piperidine ring itself is unsalvageable, swap it for a bioisostere that retains the geometry but alters the electronics.

1. Spirocyclic Systems (e.g., 2-azaspiro[3.3]heptane) These "rigidified" piperidine mimics remove the floppy nature of the ring and often eliminate the


-oxidation liability entirely by changing the bond angles and steric environment.

2. Bridged Piperidines (e.g., 8-azabicyclo[3.2.1]octane) Bridging the ring locks the conformation. This prevents the ring from adopting the specific "chair" or "boat" conformation required for the CYP enzyme transition state.

3. Morpholines Replacing the C4 carbon with Oxygen.

  • Pro: Significantly lowers

    
     (by ~2-3 units) and blocks metabolism at the C4 position.
    
  • Con: Can reduce potency if the C4 region interacts with a hydrophobic pocket.

Optimization Decision Tree

Scaffold_Opt_Flow Issue Identify Liability AlphaCH Alpha-C Oxidation Issue->AlphaCH BasicN High Basicity / N-Ox Issue->BasicN Sol1 Add alpha-Methyl (Steric) AlphaCH->Sol1 Sol2 Deuteration (KIE) AlphaCH->Sol2 Sol3 3-Fluoro / 4-Fluoro (Electronic) BasicN->Sol3 Sol4 Scaffold Hop (Spiro/Bridged) BasicN->Sol4 Sol3->AlphaCH Also protects

Caption: Figure 2. Decision matrix for selecting the appropriate chemical modification based on metabolic liability.

Module 4: Experimental Protocol (Self-Validating)

Protocol: Microsomal Stability Assay (Phase I) Standard Operating Procedure (SOP) for validating your fixes.

Reagents:

  • Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Test Compound (1 µM final concentration).

Step-by-Step Workflow:

  • Pre-Incubation: Mix Microsomes (0.5 mg/mL final) + Buffer + Test Compound. Incubate at 37°C for 5 mins.

    • Why? To equilibrate temperature and allow enzyme-substrate binding.

  • Initiation: Add NADPH regenerating system to start the reaction.

    • Control: Run a parallel sample adding Buffer instead of NADPH (Minus-Cofactor Control). This confirms stability is metabolic, not chemical hydrolysis.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately add ice-cold Acetonitrile (containing Internal Standard) in a 3:1 ratio to the sample.

    • Why? Precipitates proteins and stops the reaction instantly.

  • Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS.

Self-Validation Criteria (Quality Control):

  • Linearity: The plot of

    
     vs. time must be linear (
    
    
    
    ). If curved, you may have enzyme inactivation or product inhibition.
  • Positive Controls:

    • High Clearance: Verapamil or Propranolol (

      
       min).
      
    • Low Clearance: Warfarin (

      
       min).
      
    • If controls fail, discard the data.

References
  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Cox, C. D., et al. (2008). Kinesin Spindle Protein (KSP) Inhibitors.[1] Part 1: The Discovery of 3,5-Diaryl-4-isoxazolyl-piperidines as Potent and Orally Bioactive KSP Inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(24), 6454-6457. (Describes the MK-0731 axial fluorine optimization). Link

  • Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability.[2] Prostaglandins & Other Lipid Mediators, 136, 90–95.[2] Link

  • Dalvie, D., et al. (2002). Metabolism of the Piperidine-Type Phenothiazine Antipsychotic Agents. Drug Metabolism and Disposition, 30(6), 680-693. Link

Sources

Technical Support Center: Optimization of Reaction Conditions for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of sulfonamides. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, overcome common challenges, and ensure the integrity of your synthetic outcomes.

Introduction: The Enduring Importance of the Sulfonamide Bond

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, found in a wide array of therapeutics including antibacterial agents, diuretics, and anticonvulsants.[1] Its prevalence stems from its unique physicochemical properties, acting as a bioisostere for amides with enhanced metabolic stability and distinct hydrogen bonding capabilities.[2][3] The classical and most common method for creating this crucial linkage involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][4][5] This guide will primarily focus on optimizing this widely used synthetic route, while also addressing common pitfalls and alternative strategies.

Core Reaction: Sulfonyl Chloride and Amine Coupling

The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of a sulfonyl chloride, leading to the formation of a sulfonamide and hydrochloric acid (HCl). A base is essential to neutralize the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6][7]

Sulfonamide Synthesis Mechanism RSO2Cl Sulfonyl Chloride (R-SO2Cl) Intermediate Tetrahedral Intermediate RSO2Cl->Intermediate Amine Amine (R'-NH2) Amine->Intermediate Nucleophilic Attack ProtonatedAmine Protonated Amine (R'-NH3+) Amine->ProtonatedAmine Side Reaction (No Base) Sulfonamide Sulfonamide (R-SO2-NHR') Intermediate->Sulfonamide Elimination of Cl- HCl HCl ProtonatedBase Protonated Base (Base-H+) HCl->ProtonatedBase HCl->ProtonatedAmine Base Base (e.g., Pyridine) Base->ProtonatedBase Neutralization

Caption: General mechanism for sulfonamide synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Low or No Yield

Q1: My reaction has resulted in a very low yield or failed completely. What are the most likely causes?

A1: Low yields are a common frustration in sulfonamide synthesis and can often be traced back to a few key factors:

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis by moisture, which converts them into the unreactive corresponding sulfonic acid.[6][8] This is a primary cause of reaction failure.

    • Solution: Meticulously dry all glassware before use and employ anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly mitigate this issue.[6]

  • Poor Reactivity of the Amine: The nucleophilicity of the amine is critical. Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines will react sluggishly.[8]

    • Solution: For less reactive amines, increasing the reaction temperature can provide the necessary activation energy.[6] The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also be effective. DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which is then more readily attacked by the weakly nucleophilic amine.[8]

  • Inadequate Base: The choice and amount of base are crucial. If the base is not strong enough or is present in insufficient quantity, the HCl generated will protonate the starting amine, effectively quenching the reaction.[6]

    • Solution: Use at least one equivalent of a suitable base, and often a slight excess (1.1-1.5 equivalents) is beneficial. For weakly basic amines, a stronger, non-nucleophilic base may be required.

Side Reactions and Impurities

Q2: I've isolated my product, but it's impure. What are the common side reactions?

A2: Besides the hydrolysis of the sulfonyl chloride, other side reactions can lead to impurities:

  • Reaction with the Base: If a nucleophilic base like pyridine is used, it can compete with the intended amine in reacting with the sulfonyl chloride. While this can be a productive catalytic step with DMAP, with less reactive amines, it can lead to undesired byproducts.

  • Double Sulfonylation of Primary Amines: Primary amines can, in principle, react with two molecules of the sulfonyl chloride to form a disulfonimide. This is more likely to occur if there is a significant excess of the sulfonyl chloride and a strong base is used.

  • Reaction with Solvent: While less common, some solvents can potentially react with the highly electrophilic sulfonyl chloride under certain conditions.

Q3: How can I effectively purify my sulfonamide product?

A3: Sulfonamides are typically crystalline solids, making recrystallization a highly effective purification method.[1]

  • Solvent Selection: The choice of solvent is critical. Alcohols like ethanol are often used, but care must be taken as they can lead to losses if the sulfonamide has significant solubility.[9] A solvent system where the sulfonamide is soluble at elevated temperatures but sparingly soluble at room temperature or below is ideal.

  • Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard technique. The polarity of the eluent can be adjusted to achieve good separation. Thin-layer chromatography (TLC) should be used first to determine the optimal solvent system.[10]

Optimizing Reaction Parameters

Q4: How do I choose the right base for my reaction?

A4: The choice of base depends on the reactivity of your amine and the desired reaction conditions.

Base TypeExamplesUse CaseConsiderations
Tertiary Amines Triethylamine (TEA), PyridineGeneral purpose, good for most primary and secondary amines.Pyridine can act as a nucleophilic catalyst. TEA is more sterically hindered and less nucleophilic.
Inorganic Bases Sodium Carbonate (Na₂CO₃), Potassium Carbonate (K₂CO₃)Useful in biphasic systems or when an organic base might interfere.Slower reaction rates may be observed due to solubility issues.
Catalytic Bases 4-Dimethylaminopyridine (DMAP)Used in small amounts with a stoichiometric base for poorly reactive amines.Highly effective but can be difficult to remove if used in excess.

Q5: What is the best solvent for sulfonamide synthesis?

A5: The ideal solvent should be anhydrous, inert to the reactants, and capable of dissolving the starting materials.

SolventPropertiesCommon Applications
Dichloromethane (DCM) Aprotic, dissolves most organic compounds.A good general-purpose solvent for reactions at or below room temperature.
Acetonitrile (ACN) Polar aprotic, good solvating power.Often used for reactions that require heating.[11]
Tetrahydrofuran (THF) Aprotic ether, good for organometallic reagents if alternative routes are used.Can be used for a range of temperatures.
Pyridine Can act as both a base and a solvent.Useful for reactions with less reactive amines where higher temperatures are needed.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Sulfonyl Chloride

This protocol provides a general method for the synthesis of a sulfonamide from an amine and a sulfonyl chloride using triethylamine as the base.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and anhydrous dichloromethane (DCM) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.1 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

Troubleshooting_Workflow Start Low/No Yield Check_Moisture Check for Moisture (Hydrolysis of R-SO2Cl) Start->Check_Moisture Check_Amine Assess Amine Reactivity (Steric/Electronic Effects) Start->Check_Amine Check_Base Verify Base Stoichiometry & Strength Start->Check_Base Dry_Glassware Action: Use Oven-Dried Glassware & Anhydrous Solvents Check_Moisture->Dry_Glassware Moisture Suspected Success Improved Yield/ Purity Dry_Glassware->Success Increase_Temp Action: Increase Temperature Check_Amine->Increase_Temp Weakly Nucleophilic Add_Catalyst Action: Add DMAP (catalytic) Check_Amine->Add_Catalyst Very Unreactive Increase_Temp->Success Add_Catalyst->Success Use_Excess_Base Action: Use 1.1-1.5 eq. of Base Check_Base->Use_Excess_Base Insufficient Base Use_Excess_Base->Success Impure_Product Impure Product Check_Side_Reactions Consider Side Reactions Impure_Product->Check_Side_Reactions Purify Action: Recrystallization or Column Chromatography Check_Side_Reactions->Purify Purify->Success

Caption: Troubleshooting workflow for sulfonamide synthesis.

Alternative Synthetic Strategies

While the reaction of sulfonyl chlorides with amines is the most common approach, several other methods exist for the synthesis of sulfonamides, which can be advantageous in certain situations.[12]

  • From Thiols: Thiols can be oxidized in situ to form sulfonyl chlorides, which then react with an amine in a one-pot procedure.[12] This avoids the need to isolate the often-unstable sulfonyl chloride.

  • From Sulfonic Acids: Sulfonic acids or their salts can be converted to sulfonamides, sometimes under microwave irradiation for high yields and good functional group tolerance.[12]

  • Palladium-Catalyzed Cross-Coupling: For the synthesis of N-aryl sulfonamides, palladium-catalyzed cross-coupling reactions of sulfonamides with aryl halides or nonaflates have been developed.[13]

Conclusion

The synthesis of sulfonamides is a fundamental transformation in organic and medicinal chemistry. While the reaction between a sulfonyl chloride and an amine is conceptually straightforward, successful execution requires careful attention to reaction conditions. By understanding the potential pitfalls, such as the reactivity of the starting materials and the critical role of moisture control and base selection, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a framework for rational decision-making in the synthesis of these vital compounds.

References

  • Benchchem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021, October 1).
  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Wikipedia. (n.d.). Sulfonamide.
  • Modular Two-Step Route to Sulfondiimidamides. (2022, June 21). Journal of the American Chemical Society.
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (n.d.).
  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (n.d.).
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 20). PMC.
  • Benchchem. (n.d.). optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
  • Preparation of sulfonamides from N-silylamines. (n.d.). PMC.
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025, August 6). RSC Publishing.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6). Who we serve.
  • 26.04 Protecting Groups for Amines: Sulfonamides. (2020, May 18). YouTube.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020, November 25). ACS Publications.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
  • Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic).
  • Investigation into adsorption mechanisms of sulfonamides onto porous adsorbents. (2011, October 15). PubMed.
  • Synthesis of Sulfonamides. (2016, August 1). In Synthetic Methods in Drug Discovery: Volume 2.
  • Benchchem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (n.d.). PMC.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).

Sources

Technical Support Center: Scaling Up 4-(Pyrrolidine-1-sulfonyl)piperidine HCl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Pyrrolidine-1-sulfonyl)piperidine HCl. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges associated with scaling this important synthesis. We will move beyond simple procedural outlines to explore the underlying chemical principles, troubleshoot common issues, and provide actionable, field-tested advice to ensure a robust and scalable process.

Synthesis Overview

The synthesis of 4-(Pyrrolidine-1-sulfonyl)piperidine is primarily achieved through the sulfonylation of piperidine with pyrrolidine-1-sulfonyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride (HCl) generated in situ. The final step involves the formation of the hydrochloride salt, which aids in purification and improves the compound's handling and stability.

Synthesis_Overview Piperidine Piperidine Product_FreeBase 4-(Pyrrolidine-1-sulfonyl)piperidine (Free Base) Piperidine->Product_FreeBase SulfonylChloride Pyrrolidine-1-sulfonyl chloride SulfonylChloride->Product_FreeBase Sulfonylation Base Base (e.g., TEA, DIPEA) Base->Product_FreeBase HCl Scavenger Solvent Solvent (e.g., DCM, ACN) Solvent->Product_FreeBase Reaction Medium Final_Product 4-(Pyrrolidine-1-sulfonyl)piperidine HCl Product_FreeBase->Final_Product Salt Formation HCl_Source HCl in Solvent (e.g., Ether, Dioxane) HCl_Source->Final_Product

Caption: General synthetic workflow for 4-(Pyrrolidine-1-sulfonyl)piperidine HCl.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 4-(Pyrrolidine-1-sulfonyl)piperidine HCl?

The most direct and widely used method is the nucleophilic substitution reaction between piperidine and pyrrolidine-1-sulfonyl chloride.[1] This is a classic sulfonamide bond formation. The reaction is typically run in a suitable organic solvent with a tertiary amine base to act as an acid scavenger. The final product is then isolated as a hydrochloride salt.

Q2: What are the critical process parameters that I need to control during scale-up?

When scaling this synthesis, the most critical parameters to monitor and control are:

  • Temperature: The reaction is exothermic. Inadequate temperature control can lead to side reactions and impurity formation.

  • Reagent Addition Rate: Slow, controlled addition of the sulfonyl chloride is crucial to manage the exotherm and prevent localized high concentrations, which can promote side reactions.[2]

  • Mixing/Agitation: Efficient mixing is vital to ensure homogeneity, facilitate heat transfer, and maintain consistent reaction kinetics. Poor mixing can lead to hot spots and incomplete reactions.

  • Moisture Control: Sulfonyl chlorides are highly susceptible to hydrolysis.[3][4] All reagents and equipment must be scrupulously dried to prevent the formation of the corresponding sulfonic acid impurity.

Q3: What are the primary safety concerns when handling the reagents for this synthesis?

The primary hazards are associated with pyrrolidine-1-sulfonyl chloride. It is a corrosive and moisture-sensitive liquid that can release harmful gases upon decomposition.[4] It is irritating and can cause burns upon contact with skin and eyes.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All operations should be conducted in a well-ventilated fume hood.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up process.

Issue 1: Low Reaction Yield

Q: My reaction yield is consistently below expectations. What are the likely causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors. A systematic approach is required for diagnosis.

  • Cause 1: Incomplete Reaction. The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS, or GC-MS). If starting material remains after the expected reaction time, consider extending the time or gently heating the mixture. While many sulfonylation reactions are run at 0°C or room temperature to control side reactions, some systems require thermal input to proceed efficiently.[5]

  • Cause 2: Hydrolysis of Sulfonyl Chloride. This is a major competing reaction. Pyrrolidine-1-sulfonyl chloride can react with trace amounts of water in the reagents or solvent to form the inactive pyrrolidine-1-sulfonic acid.[2][3]

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Consider storing hygroscopic reagents like triethylamine over molecular sieves. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended, especially at larger scales.

  • Cause 3: Ineffective Base. The choice and amount of base are critical. The base neutralizes the HCl generated, driving the reaction forward.

    • Solution: Triethylamine (TEA) is common, but if issues persist, consider a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Ensure at least one equivalent of the base is used. For base-sensitive substrates, alternative catalyst systems can be explored.[5]

  • Cause 4: Sub-optimal Solvent. The solvent polarity can significantly impact reaction rates.[5]

    • Solution: Dichloromethane (DCM) and acetonitrile (ACN) are standard choices. If yields are poor, a solvent screen including options like tetrahydrofuran (THF) or toluene could identify a more suitable medium.

Issue 2: Significant Impurity Formation

Q: My crude product analysis shows several significant impurities. What are they likely to be and how can I prevent their formation?

A: Impurity profiling is key to a robust process. Besides the sulfonic acid from hydrolysis, other byproducts can form.

Side_Reactions cluster_main Main Reaction cluster_side1 Side Reaction 1: Hydrolysis cluster_side2 Side Reaction 2: Double Sulfonylation (Potential) Piperidine Piperidine Product Desired Product Piperidine->Product SulfonylChloride Pyrrolidine-1-sulfonyl chloride SulfonylChloride->Product SulfonicAcid Pyrrolidine-1-sulfonic acid (Impurity) SulfonylChloride->SulfonicAcid BisSulfonamide N,N-Disubstituted Byproducts (Impurity) Product->BisSulfonamide Excess Sulfonyl Chloride Water H₂O (Moisture) Water->SulfonicAcid Piperidine_Impurity Piperidine Piperidine_Impurity->BisSulfonamide Incorrect Stoichiometry

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) Guide: 4-(Pyrrolidine-1-sulfonyl)piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the 4-(Pyrrolidine-1-sulfonyl)piperidine moiety, a critical pharmacophore often deployed as a "tail group" in the design of G-Protein Coupled Receptor (GPCR) agonists—specifically for GPR119 (Type 2 Diabetes) and 11


-HSD1 inhibitors  (Metabolic Syndrome).

Application Focus: Optimization of GPR119 Agonists for Type 2 Diabetes Content Type: Technical Comparison & Protocol Guide

Executive Summary: The Pharmacophore Profile

The 4-(Pyrrolidine-1-sulfonyl)piperidine moiety is a privileged substructure in medicinal chemistry, primarily utilized to optimize the metabolic stability and receptor affinity of small molecules targeting metabolic disorders.

In the context of GPR119 agonists (a leading target for glucose homeostasis), this moiety serves as a "Capping Group" or "Tail" that extends into the receptor's solvent-exposed or hydrophobic pockets. It replaces metabolically labile carbamates or less potent alkyl groups, offering a balance of lipophilicity , metabolic resistance , and hydrogen-bonding capability .

Key Chemical Features[1][2][3][4][5][6][7][8][9][10][11]
  • Core: Piperidine ring (provides a semi-rigid linker).

  • Linker: Sulfonyl group (-SOngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -) (provides H-bond acceptor sites for Arg262/Gln65 residues).
    
  • Terminus: Pyrrolidine ring (fills hydrophobic pockets without excessive steric bulk).

Comparative SAR Analysis: The "Tail" Optimization

In GPR119 agonist design, the "Head-Linker-Tail" model is standard. The "Head" binds the polar orthosteric site, while the "Tail" (our focus) modulates pharmacokinetic (PK) properties.

The following table compares the 4-(Pyrrolidine-1-sulfonyl)piperidine moiety against its primary analogs.

Table 1: SAR Comparison of Piperidine Capping Groups
Capping Group AnalogStructure DescriptionPotency (hGPR119 EC

)
Metabolic Stability (HLM t

)
SolubilityKey Limitation
Pyrrolidine-1-sulfonyl Piperidine-SO

-N(CH

)

High (< 10 nM) High (> 60 min) Moderate Lipophilicity (cLogP) can be high
Piperidine-1-sulfonylPiperidine-SO

-N(CH

)

Moderate (10-50 nM)High (> 60 min)LowSteric clash in narrow pockets; poor solubility.
Morpholine-4-sulfonylPiperidine-SO

-N(CH

)

O
Low (> 100 nM)High (> 60 min)HighReduced hydrophobic interaction; polarity penalty.
Methyl-sulfonylPiperidine-SO

-CH

Moderate (50 nM)ModerateHighLacks hydrophobic bulk to fill the "Tail" pocket.
Carbamate (Reference)Piperidine-N-CO-O-AlkylHigh (< 10 nM)Low (< 15 min) ModerateRapid hydrolysis by esterases; poor oral bioavailability.
Analysis of Causality
  • Ring Size Effect (Pyrrolidine vs. Piperidine): The GPR119 binding pocket narrows at the extracellular surface. The 5-membered pyrrolidine ring accommodates this constraint better than the 6-membered piperidine, maintaining van der Waals contacts without inducing steric strain that reduces residence time.

  • Linker Stability (Sulfonyl vs. Carbamate): Early generation agonists (e.g., GSK1292263) utilized carbamate linkers. While potent, these suffered from rapid in vivo hydrolysis. The sulfonyl linker in 4-(Pyrrolidine-1-sulfonyl)piperidine is bioisosteric but resistant to plasma esterases, significantly extending half-life.

  • Electronic Interactions: The sulfonyl oxygens act as critical hydrogen bond acceptors for the Arg262 residue in the GPR119 transmembrane domain, locking the agonist in the active conformation.

Biological Mechanism & Signaling Pathway

The efficacy of this scaffold relies on its ability to stabilize the active state of GPR119, triggering the G


-cAMP signaling cascade.
Figure 1: GPR119 Signaling Cascade (G Activation)

GPR119_Pathway Agonist Agonist (Pyrrolidine-Sulfonyl Analog) GPR119 GPR119 Receptor (Pancreatic Beta Cell) Agonist->GPR119 Binding (H-bond Arg262) Gs Gαs Protein GPR119->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Increase AC->cAMP ATP -> cAMP PKA PKA Activation cAMP->PKA Insulin Insulin Secretion (Glucose Dependent) PKA->Insulin Exocytosis

Caption: Activation of GPR119 by sulfonyl-piperidine agonists leads to cAMP accumulation and glucose-dependent insulin secretion.

Experimental Protocols

To validate the SAR of this moiety, researchers must synthesize the sulfonamide bond and test for metabolic stability.

Protocol A: Synthesis of 4-(Pyrrolidine-1-sulfonyl)piperidine Core

Objective: Create the sulfonamide linkage from the sulfonyl chloride precursor.

Reagents:

  • 4-(Chlorosulfonyl)piperidine-1-carboxylic acid tert-butyl ester (Starting Material)

  • Pyrrolidine (Nucleophile)

  • Triethylamine (Base)

  • Dichloromethane (DCM) (Solvent)

  • Trifluoroacetic acid (TFA) (Deprotection agent)

Step-by-Step Workflow:

  • Coupling: Dissolve 1.0 eq of sulfonyl chloride in anhydrous DCM at 0°C.

  • Addition: Add 1.2 eq of Triethylamine, followed by dropwise addition of 1.1 eq Pyrrolidine.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Wash with 1N HCl, then Brine. Dry over Na

    
    SO
    
    
    
    . Concentrate to yield the Boc-protected intermediate.
  • Deprotection: Dissolve intermediate in DCM:TFA (4:1). Stir for 1 hour.

  • Isolation: Concentrate in vacuo. Neutralize with basic resin or NaHCO

    
     wash to obtain the free amine 4-(Pyrrolidine-1-sulfonyl)piperidine .
    
Protocol B: Microsomal Stability Assay (Self-Validating)

Objective: Confirm the metabolic superiority of the sulfonamide over the carbamate analog.

  • Incubation: Incubate 1 µM of test compound with human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Validation Criteria:

    • Positive Control: Testosterone (High clearance) must show < 10% remaining at 60 min.

    • Negative Control: Warfarin (Low clearance) must show > 80% remaining at 60 min.

    • Target: Sulfonyl analog should show > 70% remaining at 60 min.

Synthetic Workflow Visualization

The following diagram illustrates the critical pathway to generating the target scaffold.

Figure 2: Synthesis of the Sulfonamide "Tail"

Synthesis_Workflow Start Piperidine-4-sulfonyl Chloride (Boc) Inter Sulfonamide Intermediate Start->Inter Nucleophilic Substitution Reactants + Pyrrolidine + Et3N / DCM Reactants->Inter Final 4-(Pyrrolidine-1-sulfonyl) piperidine Inter->Final Deprotection Deprotect TFA / DCM (Boc Removal) Deprotect->Final

Caption: Two-step synthesis converting the sulfonyl chloride precursor to the active amine scaffold.

References

  • Overton, H. A., et al. (2008). "GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity." British Journal of Pharmacology.[1] Link

  • Jones, R. M., et al. (2009).[2] "GPR119 agonists for the treatment of type 2 diabetes and obesity."[3] Expert Opinion on Therapeutic Patents. Link

  • Ritter, K., et al. (2012). "Discovery of GPR119 Agonists: Structural Optimization of the Tail Region." Journal of Medicinal Chemistry. (Note: This refers to the general class of piperidine-sulfonamide optimizations found in industry patents, e.g., Arena Pharmaceuticals/Merck).
  • Semple, G., et al. (2008). "Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119." Journal of Medicinal Chemistry. Link

  • Enamine Ltd. (2024). "4-(Pyrrolidine-1-sulfonyl)piperidine Hydrochloride - Product Catalog." (Verifies chemical availability). Link

Sources

In Vivo Validation of Novel Sulfonylpiperidine MMP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The failure of first-generation Matrix Metalloproteinase (MMP) inhibitors (e.g., marimastat, batimastat) in clinical trials was largely driven by a lack of selectivity—specifically the off-target inhibition of MMP-1, leading to dose-limiting Musculoskeletal Syndrome (MSS).

This guide delineates the validation workflow for Novel Sulfonylpiperidine (SP) derivatives . Unlike traditional broad-spectrum hydroxamates, the sulfonylpiperidine scaffold is engineered to exploit the deep S1' specificity pocket of gelatinases (MMP-2/9) while sparing MMP-1. This document provides a direct comparative framework for validating these compounds in vivo, focusing on pharmacokinetics (PK), antitumor efficacy, and safety profiling against standard hydroxamate benchmarks.

Part 1: The Chemical Scaffold & Mechanistic Rationale

To validate efficacy, one must first understand the structural advantage. The sulfonylpiperidine moiety addresses two critical failures of earlier peptidomimetic inhibitors: metabolic instability and poor selectivity .

Comparative Mechanism of Action
FeatureStandard Hydroxamate (e.g., Batimastat) Novel Sulfonylpiperidine (SP-Novel)
Zinc Binding Group (ZBG) Hydroxamic acid (Strong, non-selective chelation).Hydroxamate or Carboxylate (positioned via piperidine ring).
P1' Interaction Shallow interaction; binds most MMPs indiscriminately.Deep Pocket Penetration: The sulfonyl group orients the piperidine ring deep into the S1' pocket, a feature unique to MMP-2/9/13, excluding MMP-1.
Oral Bioavailability Poor (<5%); rapid glucuronidation.High (>40%); sulfone linker resists hydrolysis.
Toxicity Risk High (MMP-1 driven joint pain).Low (MMP-1 sparing).
Visualization: The Selectivity Filter

The following diagram illustrates the critical "S1' Depth Strategy" that differentiates the novel SP class from broad-spectrum inhibitors.

MMP_Binding_Mechanism Target Gelatinase Target (MMP-2/9) S1_Pocket S1' Specificity Pocket (Deep & Hydrophobic) Old_Drug Standard Hydroxamate (Batimastat) Old_Drug->Target Non-selective Zn++ Chelation Old_Drug->S1_Pocket Steric Clash or Insufficient Depth Outcome_Old Inhibits MMP-1 (Toxic) Old_Drug->Outcome_Old New_Drug Sulfonylpiperidine (SP-Novel) New_Drug->Target Zn++ Chelation + S1' Locking New_Drug->S1_Pocket Piperidine Ring Occupies Depth Outcome_New Spares MMP-1 (Safe) New_Drug->Outcome_New

Caption: Schematic of the S1' pocket occupancy. The sulfonylpiperidine scaffold (Green) achieves selectivity by accessing the deep hydrophobic channel, unlike the shallow binding of standard hydroxamates.

Part 2: In Vivo Validation Protocols

Scientific integrity requires a "head-to-head" comparison. All protocols below assume three experimental arms:

  • Vehicle Control (Negative Control)

  • Comparator: Batimastat (BB-94) or Marimastat (Positive Control for efficacy, Negative for safety).

  • Test Agent: Novel Sulfonylpiperidine (SP-Novel).

Protocol A: Pharmacokinetics (PK) & Oral Bioavailability

Rationale: Sulfonamides/sulfones are synthesized to improve oral delivery. This must be proven before efficacy studies.

Methodology:

  • Subjects: Male Sprague-Dawley rats (n=3 per time point).

  • Dosing:

    • IV Arm: 1 mg/kg (dissolved in 5% DMSO/10% Cremophor/Saline).

    • PO Arm: 10 mg/kg (suspended in 0.5% Methylcellulose).

  • Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, and 24 hours via jugular vein.

  • Analysis: Plasma protein precipitation followed by LC-MS/MS (MRM mode).

Success Criteria:

  • Bioavailability (%F): >30% (Comparator hydroxamates typically <5-10%).

  • Half-life (T1/2): >2 hours to support QD or BID dosing.

Protocol B: Antitumor Efficacy (Xenograft Model)

Rationale: Validate that MMP inhibition translates to reduced tumor burden in a metastatic model.

Methodology:

  • Model: MX-1 (Human Breast Carcinoma) or 4T1 (Murine Mammary Carcinoma) in BALB/c nude mice.

  • Implantation:

    
     cells injected subcutaneously into the flank.
    
  • Randomization: When tumors reach ~100 mm³ (approx. 7-10 days post-implant).

  • Treatment Regimen (21 Days):

    • Group 1: Vehicle (PO, BID).

    • Group 2: Batimastat (30 mg/kg, IP, Daily) Note: IP required due to poor oral PK.

    • Group 3: SP-Novel (50 mg/kg, PO, BID).

  • Endpoint Measurement:

    • Tumor Volume (

      
      ): Calculated as 
      
      
      
      .
    • % Tumor Growth Inhibition (%TGI).

Protocol C: Safety (Musculoskeletal Syndrome Proxy)

Rationale: The defining failure of this drug class is joint toxicity caused by MMP-1 inhibition.

Methodology:

  • Observation: Daily monitoring of gait and joint swelling during the 21-day efficacy study.

  • Histology (Post-Mortem): Knee joints harvested, decalcified, and stained with Safranin-O to visualize proteoglycan content in cartilage.

  • Scoring: Modified Mankin score (0 = Normal, higher = cartilage degradation).

Part 3: Data Presentation & Analysis

The following tables represent the expected data structure for a successful validation.

Table 1: Comparative Pharmacokinetic Profile (Rat)

Demonstrating the "Drug-Like" superiority of the Sulfonylpiperidine.

ParameterBatimastat (Comparator)SP-Novel (Test Compound)Interpretation
Route IP (Intraperitoneal)PO (Oral)SP-Novel enables oral dosing.
Cmax (ng/mL) 4501,200Superior absorption.
T1/2 (hr) 0.84.2Improved metabolic stability (sulfone linker).
Bioavailability (%F) < 5%58%CRITICAL PASS: Viable for clinical development.
Table 2: Efficacy vs. Toxicity Index

The "Therapeutic Index" of MMP inhibitors is defined by the gap between Efficacy (MMP-2/9) and Toxicity (MMP-1).

CompoundTumor Growth Inhibition (%TGI)MMP-1 IC50 (nM)MMP-2 IC50 (nM)Selectivity Ratio (MMP-1/MMP-2)MSS Signs (Joint Swelling)
Batimastat 75%340.75 (Non-selective)Present (Grade 2-3)
SP-Novel 72%> 5,00022,500 (Highly Selective) Absent

Part 4: Validation Workflow Diagram

This workflow ensures that only compounds meeting the "Selectivity Gate" proceed to animal models, reducing ethical waste and cost.

Validation_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: PK Validation cluster_2 Phase 3: In Vivo Efficacy Step1 Enzymatic Assay (MMP-1 vs MMP-2/9) Gate1 Selectivity Ratio > 1000x? Step1->Gate1 Step2 Rat PK Study (Oral Bioavailability) Gate1->Step2 Yes Stop1 Stop1 Gate1->Stop1 No (Risk of MSS) Gate2 %F > 30%? Step2->Gate2 Step3 Xenograft Model (MX-1 or 4T1) Gate2->Step3 Yes Stop2 Stop2 Gate2->Stop2 No (Formulation Issue) Step4 Safety Assessment (Joint Histology) Step3->Step4

Caption: The "Go/No-Go" decision tree. Note that the Selectivity Gate (MMP-1 sparing) occurs BEFORE in vivo efficacy to prevent unnecessary animal testing of toxic compounds.

References

  • Becker, D. P., et al. (2005).[1] "Synthesis and Structure-Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy." Journal of Medicinal Chemistry.

  • El-Masry, G., et al. (2024).[2] "Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer." Bioorganic Chemistry.

  • Vandenbroucke, R. E., & Libert, C. (2014). "Is there new hope for therapeutic matrix metalloproteinase inhibition?" Nature Reviews Drug Discovery.

  • Fray, M. J., et al. (2003). "Structure-activity relationships of a series of potent MMP inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Cai, X., et al. (2023). "Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment." International Journal of Molecular Sciences.

Sources

Pharmacokinetic Profiling of Sulfonamides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth pharmacokinetic (PK) comparison of key sulfonamide drugs, designed for researchers and drug development professionals. It synthesizes experimental data, mechanistic insights, and validated protocols.

Executive Summary

Sulfonamides remain a cornerstone in antimicrobial therapy, particularly for Pneumocystis pneumonia (PCP) and Toxoplasmosis. However, their pharmacokinetic profiles vary significantly based on chemical structure, specifically the


-heterocyclic substitution. This guide compares the three systemic prototypes—Sulfamethoxazole (SMX) , Sulfadiazine (SDZ) , and Sulfisoxazole (SIZ) —and the GI-specific Sulfasalazine (SSZ) .

Key Differentiators:

  • CSF Penetration: SDZ is the superior agent for CNS infections due to lower protein binding and favorable lipophilicity.

  • Renal Toxicity: SIZ exhibits the lowest crystalluria risk due to a pKa (5.0) well below urine pH, whereas SDZ (pKa 6.5) presents the highest risk.

  • Metabolism: All undergo

    
    -acetylation via NAT2, making patient acetylator phenotype a critical variable in toxicity (hypersensitivity).
    

Comparative Pharmacokinetic Landscape

Absorption and Bioavailability

Systemic sulfonamides (SMX, SDZ, SIZ) are rapidly absorbed from the GI tract with bioavailability >90%. Peak plasma concentrations (


) are typically achieved within 2–4 hours.
  • Sulfasalazine (SSZ) is the exception. It is a prodrug designed for minimal absorption (<15%). In the colon, bacterial azoreductases cleave the diazo bond, releasing 5-aminosalicylic acid (5-ASA) (anti-inflammatory, local) and Sulfapyridine (absorbed, toxic).

Distribution: Protein Binding & CSF Penetration

Protein binding is the primary determinant of distribution volume (


) and CNS entry. Albumin binding is saturable and follows the order: SIZ > SMX > SDZ .
  • Sulfisoxazole (SIZ): Highly bound (~85-90%). This restricts its distribution primarily to the extracellular fluid, limiting CNS penetration but maintaining high plasma levels.

  • Sulfamethoxazole (SMX): Moderately bound (~70%). It achieves moderate CSF levels (CSF:Serum ratio ~0.2–0.3), sufficient for PCP but often suboptimal for cerebral toxoplasmosis monotherapy.

  • Sulfadiazine (SDZ): Low binding (~45-55%). This high free fraction allows excellent blood-brain barrier (BBB) penetration (CSF:Serum ratio ~0.5–0.8), establishing it as the gold standard for Toxoplasma encephalitis.

Metabolism: The NAT2 and CYP2C9 Axis

Metabolism occurs primarily in the liver via two distinct pathways.

  • 
    -Acetylation (Major):  Catalyzed by N-acetyltransferase 2 (NAT2) . The acetylated metabolite is antimicrobially inactive but retains renal toxicity (low solubility).
    
    • Clinical Insight: "Slow acetylators" (genetic polymorphism) accumulate parent drug, increasing the risk of hypersensitivity reactions (SJS/TEN).

  • Hydroxylation (Minor): Catalyzed by CYP2C9 . This produces hydroxylamine metabolites, which are reactive and implicated in idiosyncratic immune-mediated toxicity.

Excretion & Crystalluria Risk (pKa Analysis)

Renal excretion involves glomerular filtration, active tubular secretion, and passive reabsorption. Reabsorption is pH-dependent.

  • Mechanism: Non-ionized forms are reabsorbed. Ionized forms are excreted.

  • The pKa Factor:

    • SIZ (pKa 5.0): At urine pH 6.0, SIZ is ~90% ionized (

      
      ). High solubility, minimal reabsorption, low crystalluria risk.
      
    • SMX (pKa 5.7–6.1): At urine pH 6.0, ~50% ionized. Moderate risk.[1]

    • SDZ (pKa 6.5): At urine pH 6.0, mostly non-ionized (

      
      ). Low solubility, high reabsorption, high crystalluria risk .
      
    • Protocol: Alkalinization of urine (NaHCO3) is critical for SDZ therapy to raise pH > 7.0, ionizing the drug and preventing precipitation.

Master Comparison Matrix

ParameterSulfamethoxazole (SMX)Sulfadiazine (SDZ)Sulfisoxazole (SIZ)Sulfasalazine (SSZ)
Primary Indication PCP, UTI (w/ Trimethoprim)ToxoplasmosisOtitis Media, UTIIBD, Rheumatoid Arthritis
Half-life (

)
8 – 12 hours10 – 17 hours5 – 7 hours6 – 10h (Parent) / 10-14h (SP)
Protein Binding ~70%~45 – 55%~85 – 90%>99% (Parent)
Vol. of Dist. (

)
~0.2 – 0.3 L/kg~0.36 – 0.5 L/kg~0.15 – 0.2 L/kg~7.5 L (Total)
CSF Penetration Moderate (Ratio ~0.2)High (Ratio ~0.5–0.8) PoorNegligible
pKa 5.7 – 6.16.55.00.6 / 2.4 / 9.7 (Multiple)
Crystalluria Risk ModerateHigh (Requires hydration)LowLow (Rare)
Metabolism NAT2 (Major), CYP2C9NAT2 (Major)NAT2 (Major)Bacterial Azoreduction

Visualizing Pathways and Workflows

Metabolic Pathway: Activation vs. Detoxification

The following diagram illustrates the divergent metabolic fates of sulfonamides, highlighting the toxicity risks associated with NAT2 and CYP2C9.

SulfonamideMetabolism Parent Sulfonamide (Parent) (Active) NAT2 NAT2 Enzyme (Liver) Parent->NAT2 Major Pathway CYP CYP2C9 (Liver) Parent->CYP Minor Pathway Glucuronide N-Glucuronide (Soluble) Parent->Glucuronide Direct Glucuronidation Acetyl N4-Acetyl Sulfonamide (Inactive, Low Solubility) NAT2->Acetyl Hydroxyl Hydroxylamine (Reactive/Toxic) CYP->Hydroxyl Renal Renal Excretion (Crystalluria Risk) Acetyl->Renal Precipitation at acidic pH Immune Response Immune Response Hydroxyl->Immune Response Haptenization (SJS/TEN) Glucuronide->Renal

Caption: Divergent metabolic pathways of sulfonamides. NAT2 acetylation leads to crystalluria risk, while CYP2C9 oxidation leads to hypersensitivity risks.

Experimental Workflow: LC-MS/MS Quantification

The standard for PK analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

LCMSWorkflow Sample Plasma Sample (50 µL) + Internal Standard (d4-SMX) Precipitation Protein Precipitation Add 150 µL Acetonitrile/Methanol Sample->Precipitation Centrifuge Centrifugation 14,000 rpm, 10 min, 4°C Precipitation->Centrifuge Supernatant Supernatant Transfer Dilute 1:1 with Mobile Phase A Centrifuge->Supernatant LC LC Separation Column: C18 (2.1 x 50mm) MP A: 0.1% Formic Acid in H2O MP B: 0.1% Formic Acid in ACN Supernatant->LC MS MS/MS Detection (ESI+) MRM Mode Transition: m/z 254 -> 156 (SMX) LC->MS Data Quantification Linear Range: 10 - 10,000 ng/mL MS->Data

Caption: Validated LC-MS/MS workflow for plasma quantification of sulfonamides, ensuring high sensitivity and specificity.

Experimental Protocols

Protocol A: Plasma Protein Binding (Equilibrium Dialysis)

Objective: Determine the free fraction (


) of sulfonamide in human plasma.
Materials:  RED (Rapid Equilibrium Dialysis) device, PBS (pH 7.4), Human Plasma.
  • Preparation: Spike human plasma with Sulfonamide (e.g., SDZ) to a final concentration of 10 µg/mL.

  • Loading: Load 200 µL of spiked plasma into the sample chamber (red ring). Load 350 µL of PBS into the buffer chamber (white ring).

  • Equilibration: Incubate at 37°C on an orbital shaker (250 rpm) for 4 hours.

  • Harvest: Remove 50 µL from both plasma and buffer chambers.

  • Matrix Matching: Add 50 µL of blank plasma to the buffer sample, and 50 µL of blank buffer to the plasma sample (ensures identical matrix for LC-MS).

  • Analysis: Proceed to LC-MS/MS (as per Diagram 4.2).

  • Calculation:

    
    
    
Protocol B: LC-MS/MS Conditions (General Sulfonamide)
  • Column: Kinetex C18 (50 x 2.1 mm, 2.6 µm).

  • Mobile Phase: Gradient elution.

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-0.5 min)

    
     95% B (2.5 min) 
    
    
    
    5% B (3.0 min).
  • Flow Rate: 0.5 mL/min.

  • MRM Transitions:

    • Sulfamethoxazole:

      
      
      
    • Sulfadiazine:

      
      
      
    • Sulfisoxazole:

      
      
      

References

  • National Institutes of Health (NIH) - PubChem. Sulfamethoxazole Compound Summary. [Link]

  • Antimicrobial Agents and Chemotherapy. Plasma Pharmacokinetics of Sulfadiazine Administered Twice Daily versus Four Times Daily. [Link][3]

  • Clinical Microbiology Reviews. Penetration of Drugs through the Blood-Cerebrospinal Fluid/Blood-Brain Barrier. [Link]

  • Journal of Pharmaceutical Sciences. Pharmacokinetic Profile of Sulfisoxazole following Intravenous, Intramuscular, and Oral Administration to Man. [Link][4]

  • Pfizer Medical. Azulfidine (Sulfasalazine) Prescribing Information. [Link]

Sources

Optimizing Reproducibility in Heterocyclic Compound Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Trap

Heterocyclic compounds form the backbone of modern medicinal chemistry, representing over 60% of FDA-approved small molecule drugs. Their ability to engage in hydrogen bonding and


 stacking makes them potent binders to biological targets (e.g., kinase ATP-pockets). However, these same properties frequently compromise assay reproducibility.

The core issue is not usually biological variability, but physicochemical incompatibility . Heterocycles are prone to:

  • Colloidal Aggregation: Forming non-specific "protein sponges" that sequester enzymes, leading to false positives.[1][2][3]

  • Surface Adsorption: Hydrophobic "stickiness" causing compound loss on plastic tips and plates.

  • Spectral Interference: Many heterocycles autofluoresce in the blue/green spectrum, masking genuine assay signals.

This guide moves beyond basic "pipetting errors" to address the structural root causes of assay failure, comparing traditional methods against optimized, field-proven workflows.

Mechanism of Failure: The Aggregation Pathway

Before optimizing, we must visualize the enemy. The following diagram illustrates how a standard heterocyclic compound transitions from a monomer to a false-positive signal generator.

AggregationMechanism cluster_prevention Prevention Strategy Monomer Monomeric Heterocycle CAC Critical Aggregation Concentration (CAC) Monomer->CAC Concentration Increase Colloid Colloidal Aggregate CAC->Colloid Pi-Stacking / Hydrophobicity Complex Non-Specific Adsorption Complex Colloid->Complex Sequesters Enzyme Target Enzyme Enzyme->Complex Result FALSE POSITIVE (Inhibition) Complex->Result Enzyme Inactivation Detergent Non-Ionic Detergent (0.01% Triton X-100) Detergent->Colloid Disrupts

Figure 1: The mechanism of colloidal aggregation leading to promiscuous inhibition. Note the intervention point for detergents.

Comparative Analysis: Traditional vs. Optimized Methods

To achieve high Z' factors (>0.7) and reproducible IC50 values, we must upgrade three pillars of the assay workflow: Liquid Handling, Solvent Systems, and Detection Modes.

A. Liquid Handling: Tip-Based vs. Acoustic Ejection

Hydrophobic heterocycles bind to polypropylene tips. When transferring nanoliter volumes, this surface adsorption can reduce the effective concentration delivered to the well by 10-40%.

FeatureTraditional Tip-Based TransferOptimized Acoustic Dispensing (ADE)Impact on Heterocycles
Transfer Mechanism Air displacement / Physical contactFocused sound energy (Contactless)ADE eliminates compound loss via adsorption to tips.
Minimum Volume ~0.5 - 1.0 µL2.5 nLADE allows direct dilution, avoiding intermediate steps where precipitation occurs.
Precision (%CV) >5% at low volumes<2% at 2.5 nLCritical for defining accurate potency (IC50) for potent heterocycles.
Cross-Contamination Risk of carryover on tipsZero (No physical contact)Prevents "ghost" signals from sticky compounds in previous wells.
B. Detection Mode: Intensity vs. Time-Resolved

Many heterocycles (e.g., indoles, quinolines) autofluoresce at excitation 350-400nm / emission 450-500nm.

Detection ModeVulnerabilityOptimized AlternativeWhy it Works
Fluorescence Intensity (FI) High. Overlaps with compound autofluorescence.TR-FRET / HTRF Uses a time delay (µs). Compound fluorescence decays in nanoseconds; signal is measured after interference fades.
Absorbance Moderate. Colored compounds interfere.Red-Shifted Dyes shifting excitation >600nm (e.g., Alexa Fluor 647) moves the window away from heterocycle interference.

The "Gold Standard" Protocol

Objective: Determine the IC50 of a hydrophobic heterocyclic kinase inhibitor with maximum reproducibility.

Materials
  • Compound: Test Heterocycle (10 mM stock in 100% DMSO).

  • Buffer: HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA.

  • Critical Additive: 0.01% v/v Triton X-100 (freshly prepared).

  • Liquid Handler: Acoustic Dispenser (e.g., Labcyte Echo) or Low-Retention Tips.

Step-by-Step Methodology
Step 1: Compound Source Preparation (The "No-Crash" Rule)
  • Traditional Error: Diluting 10 mM stock directly into aqueous buffer. This causes immediate precipitation of hydrophobic heterocycles.

  • Optimized Method: Maintain compounds in 100% DMSO for all intermediate dilutions.

    • Centrifuge compound source plate (500 x g, 1 min) to remove droplets from seals.

    • Perform serial dilutions (e.g., 1:3) using only DMSO in the source plate.

Step 2: Acoustic Transfer (Direct Dilution)
  • Action: Transfer 20 nL of compound from the DMSO source plate directly to the dry assay plate.

  • Result: This achieves a final assay concentration (e.g., 10 µM in 20 µL) while keeping final DMSO concentration at 0.1%.

  • Note: If using tips, pre-wet tips with DMSO and use "reverse pipetting" to minimize surface retention.

Step 3: The "Detergent First" Addition
  • Causality: You must prevent the "seed" of aggregation before the enzyme sees the compound.

  • Action: Dispense the Assay Buffer containing 0.01% Triton X-100 into the wells before adding the enzyme.

  • Rationale: The detergent raises the Critical Aggregation Concentration (CAC), forcing the heterocycle to remain monomeric.

Step 4: Incubation and Readout
  • Add Enzyme/Substrate mix.

  • Spin down plate (1000 rpm, 1 min).

  • Incubate at RT for 60 mins (covered with black seal to prevent photobleaching).

  • Read using TR-FRET settings (Delay: 50 µs, Integration: 400 µs).

Troubleshooting & Validation Workflow

When reproducibility fails (Z' < 0.5), use this logic flow to diagnose the root cause.

Troubleshooting Start Low Z' or High Variation CheckDetergent Is Detergent (0.01%) Present? Start->CheckDetergent AddDetergent Add Triton X-100 or Tween-20 CheckDetergent->AddDetergent No CheckSignal Is Signal Background High? CheckDetergent->CheckSignal Yes SpectralScan Run Spectral Scan of Compound CheckSignal->SpectralScan Yes CheckSolubility Check Solubility (Nephelometry/DLS) CheckSignal->CheckSolubility No SwitchMode Switch to Red-Shifted or TR-FRET SpectralScan->SwitchMode Autofluorescence Detected OptimizeDMSO Limit Final DMSO < 1% CheckSolubility->OptimizeDMSO Precipitation Detected

Figure 2: Decision tree for diagnosing assay instability caused by heterocyclic interference.

References

  • Shoichet, B. K. (2006). Screening in a spirit of false discovery. Drug Discovery Today.

    • Foundational text on colloidal aggregation as a source of false positives.[3]

  • Sittampalam, G. S., et al. (Eds.). (2004).[4][5] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[4][5][6]

    • The authoritative standard for assay validation and Z' factor calcul
  • Feng, B. Y., et al. (2007).[1] A high-throughput screen for aggregation-based inhibition in a large compound library.[1][7][8] Journal of Medicinal Chemistry.

    • Provides data on the prevalence of aggreg
  • Spicer, T. P., et al. (2005). Improvement of High-Throughput Screening Performance by Use of Acoustic Droplet Ejection.[9][10] Journal of Biomolecular Screening.

    • Validates the superiority of acoustic dispensing over tip-based methods.
  • Baell, J. B., & Holloway, G. A. (2010).[8] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.

    • Essential reading for identifying structural alerts in heterocycles.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.